2-Ethyl-1h-indene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHJHVHMLRKHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342485 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17059-50-6 | |
| Record name | 2-ethyl-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Core Properties of 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-Ethyl-1H-indene. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available in the public domain, are described to facilitate the replication of key findings.
Core Physicochemical Properties
This compound is an unsaturated bicyclic hydrocarbon. Its core properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| CAS Number | 17059-50-6 | [1][3] |
| Boiling Point | 94-96 °C at 10 mmHg | [4] |
| Density | 0.964 g/cm³ | [4] |
| Refractive Index (n_D) | 1.5590 | [4] |
| Flash Point | 87 °C | |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete proton and carbon NMR assignments for the related compound, 2-ethyl-1-indanone, have been established through 1D and 2D NMR experiments. These can serve as a reference for the analysis of this compound.
Note: The following data is for 2-ethyl-1-indanone .
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 7.75 (d, J=7.7 Hz, 1H) | Aromatic H |
| 7.58 (t, J=7.4 Hz, 1H) | Aromatic H |
| 7.46 (d, J=7.7 Hz, 1H) | Aromatic H |
| 7.37 (t, J=7.4 Hz, 1H) | Aromatic H |
| 3.35 (dd, J=17.0, 7.5 Hz, 1H) | CH₂ |
| 2.70 (dd, J=17.0, 3.5 Hz, 1H) | CH₂ |
| 2.50 (m, 1H) | CH |
| 1.80 (m, 1H) | CH₂ (ethyl) |
| 1.50 (m, 1H) | CH₂ (ethyl) |
| 1.00 (t, J=7.4 Hz, 3H) | CH₃ |
Experimental Protocol: NMR Spectroscopy of 2-Ethyl-1-indanone
A sample of 2% 2-ethyl-1-indanone in CDCl₃ was used for analysis.[5] ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.[6] The ¹H spectrum was obtained with a single scan, while the ¹³C spectrum required 256 scans.[5]
Mass Spectrometry (MS)
The mass spectrum of this compound is available through the NIST WebBook. The molecular ion peak ([M]⁺) is observed at m/z 144, consistent with its molecular weight.
Key Fragments:
-
m/z 144: Molecular Ion ([C₁₁H₁₂]⁺)
-
m/z 129: Loss of a methyl group ([M-CH₃]⁺)
-
m/z 115: Loss of an ethyl group ([M-C₂H₅]⁺)
Experimental Protocol: Mass Spectrometry
The mass spectrum was obtained via electron ionization (EI).[3]
Experimental Workflows
As specific, detailed synthesis and purification protocols for this compound are not widely published, a generalized workflow based on the synthesis of related indene derivatives is presented. A common route involves the reduction of the corresponding indanone.
Synthesis and Purification Workflow
Caption: Generalized workflow for the synthesis of this compound via reduction of 2-ethyl-1-indanone, followed by purification using column chromatography.
Experimental Protocol: Generalized Reduction of 2-Alkyl-1-indanones
A solution of the 2-alkyl-1-indanone in a suitable solvent (e.g., methanol or diethyl ether) is treated with a reducing agent such as sodium borohydride or lithium aluminum hydride at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted.
Experimental Protocol: Generalized Purification by Column Chromatography
The crude product is purified by flash column chromatography on silica gel.[7] A non-polar eluent system, typically a gradient of hexane and ethyl acetate, is used to separate the desired product from impurities. Fractions are collected and analyzed by TLC to identify those containing the pure compound. The solvent is then removed under reduced pressure to yield the purified this compound.
References
An In-depth Technical Guide to 2-Ethyl-1H-indene (CAS: 17059-50-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Ethyl-1H-indene, a substituted indene of interest in organic synthesis and medicinal chemistry. The indene scaffold is a privileged structure known to impart a range of biological activities, from anticancer to anti-inflammatory properties. This document details the physicochemical characteristics, a plausible synthetic route with experimental considerations, and the known biological context of the indene class of molecules. Due to the limited availability of specific experimental data for this compound, this guide leverages data from closely related analogues and established chemical principles to provide a thorough technical profile.
Chemical and Physical Properties
This compound is a bicyclic aromatic hydrocarbon. Its core structure consists of a benzene ring fused to a cyclopentene ring, with an ethyl substituent at the second position of the five-membered ring. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 17059-50-6 |
| Molecular Formula | C₁₁H₁₂ |
| Molecular Weight | 144.21 g/mol |
| IUPAC Name | This compound |
| Synonyms | 1H-Indene, 2-ethyl-; 2-ethylindene |
| Appearance | Not Available |
| Boiling Point | 94-96 °C |
| Density | 0.964 g/cm³ |
| Storage Conditions | 2-8°C, Inert Atmosphere |
Synthesis and Experimental Protocols
A plausible synthetic workflow is depicted below:
An In-depth Technical Guide to the Molecular Structure of 2-Ethyl-1H-indene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive technical overview of the molecular structure, properties, and synthesis of 2-Ethyl-1H-indene. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from closely related analogs and established general synthetic methodologies to present a thorough profile. All data derived from analogous compounds or generalized procedures are clearly indicated.
Molecular Structure and Identifiers
This compound is a bicyclic aromatic hydrocarbon. Its structure consists of a benzene ring fused to a five-membered ring, which is substituted with an ethyl group at the second position.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 1H-Indene, 2-ethyl-; 2-ethylindene |
| CAS Number | 17059-50-6[1][2] |
| Molecular Formula | C₁₁H₁₂[2] |
| Molecular Weight | 144.21 g/mol [2] |
| Canonical SMILES | CCC1=CC2=CC=CC=C2C1[2] |
| InChI Key | BSHJHVHMLRKHBZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Appearance | Not Available | - |
| Boiling Point | 94-96 °C at 10 mmHg | Alfa Aesar |
| Density | 0.964 g/mL | Alfa Aesar |
| Refractive Index | 1.559 | Alfa Aesar |
| Storage Temperature | 2-8°C under inert atmosphere | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, data for the structurally similar 2-ethyl-1-indanone is provided below as a reference for expected chemical shifts. It is important to note that the carbonyl group in 2-ethyl-1-indanone will significantly influence the chemical shifts of nearby protons and carbons compared to this compound.[3]
Table 1: ¹H and ¹³C NMR Data for the Analogous Compound 2-Ethyl-1-indanone [3]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~207 (C=O) |
| 2 | ~2.6 (m) | ~45 (CH) |
| 3 | ~3.0 (dd), ~2.4 (dd) | ~35 (CH₂) |
| 4 | ~7.7 (d) | ~128 (CH) |
| 5 | ~7.4 (t) | ~124 (CH) |
| 6 | ~7.6 (t) | ~135 (CH) |
| 7 | ~7.5 (d) | ~127 (CH) |
| 3a | - | ~153 (C) |
| 7a | - | ~138 (C) |
| Ethyl-CH₂ | ~1.8 (m), ~1.5 (m) | ~26 (CH₂) |
| Ethyl-CH₃ | ~1.0 (t) | ~12 (CH₃) |
Note: Data is for 2-ethyl-1-indanone and serves as an estimation. Actual values for this compound will differ.
Infrared (IR) Spectroscopy
A specific IR spectrum for this compound is not available. However, based on its structure, the following characteristic absorption bands are expected.
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Alkyl (ethyl group) |
| 1600, 1480 | C=C stretch | Aromatic ring |
| ~1465 | C-H bend | CH₂ |
| ~1375 | C-H bend | CH₃ |
| 900-675 | C-H bend | Aromatic (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum for this compound is available from the NIST WebBook.[1] The data indicates a molecular ion peak corresponding to its molecular weight.
Table 3: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 144 | High | [M]⁺ (Molecular Ion) |
| 129 | High | [M-CH₃]⁺ |
| 115 | Moderate | [M-C₂H₅]⁺ |
Note: Relative intensities are estimated from the graphical representation of the spectrum.
Experimental Protocols
Proposed Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented. However, a plausible synthetic route can be adapted from general methods for the synthesis of substituted indenes. A common approach involves the reduction of a corresponding indenone.
Protocol: Two-Step Synthesis from 2-Ethyl-1-indanone
-
Step 1: Synthesis of 2-Ethyl-1-indanone (Precursor) This precursor can be synthesized via intramolecular Friedel-Crafts acylation of 3-phenylpentanoyl chloride.
-
To a solution of aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0°C, a solution of 3-phenylpentanoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-ethyl-1-indanone.
-
-
Step 2: Reduction and Dehydration to this compound This step involves the reduction of the ketone to an alcohol, followed by dehydration.
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To a solution of 2-ethyl-1-indanone (1.0 eq) in methanol at 0°C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with dilute hydrochloric acid.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol.
-
The crude alcohol is dissolved in toluene containing a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
-
Spectroscopic Analysis Protocols
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy: A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. The spectra are recorded on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: A thin film of the neat liquid sample is prepared between two NaCl or KBr plates. The spectrum is recorded using an FTIR spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography, and ionized using electron ionization (EI).
Biological Activity and Applications in Drug Development
There is currently no specific information in the scientific literature detailing the biological activity or any established signaling pathways for this compound. However, the indene scaffold is a common motif in biologically active compounds and pharmaceuticals. Derivatives of indene have been investigated for a range of activities, including as anti-inflammatory agents, anticancer agents, and central nervous system drugs. The ethyl substitution at the 2-position of the indene ring may confer specific pharmacokinetic and pharmacodynamic properties that could be of interest in drug discovery and development programs. Further research is required to elucidate any potential therapeutic applications of this compound.
Visualizations
Proposed Synthesis Workflow for this compound
Caption: Proposed two-step synthesis of this compound.
References
2-Ethyl-1h-indene physical and chemical properties
An In-Depth Technical Guide to 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical, chemical, and safety properties of this compound. The information is compiled from various chemical databases and safety documentation to serve as a foundational resource for laboratory and research applications.
Compound Identification
This compound is a polycyclic aromatic hydrocarbon belonging to the indene class. Its core structure consists of a benzene ring fused to a cyclopentene ring, with an ethyl substituent at the second position of the five-membered ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 17059-50-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₂ | [2][3] |
| Molecular Weight | 144.21 - 144.22 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-ethylindene, Ethylindene | [2] |
| InChI | InChI=1S/C11H12/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-7H,2,8H2,1H3 | [2][3] |
| InChIKey | BSHJHVHMLRKHBZ-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CCC1=CC2=CC=CC=C2C1 |[2] |
Physical and Chemical Properties
The known physical and chemical properties of this compound are summarized below. This compound is a liquid at room temperature and has a relatively high flash point.
Table 2: Physicochemical Data for this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 94-96 °C | at 10 mmHg | [1] |
| Density | 0.964 g/cm³ | Not Specified | [1] |
| Refractive Index | 1.5590 | Not Specified | [1] |
| Flash Point | 87 °C | Not Specified | [1] |
| Appearance | Data Not Available | - | [2] |
| Storage Temperature | 2-8°C | Under inert atmosphere |[1][2] |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation and purity analysis of chemical compounds. While detailed spectra are not publicly available in all databases, mass spectrometry data for this compound can be accessed through the NIST Chemistry WebBook.[3]
References
Spectroscopic data for 2-Ethyl-1h-indene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-1H-indene. Due to the limited availability of public experimental data for this specific derivative, this document presents the available experimental mass spectrometry data, alongside a detailed analysis of the spectroscopic data for the parent compound, 1H-indene, as a foundational reference. Furthermore, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound are provided to guide researchers in their analytical endeavors.
Introduction
This compound is a derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. The structural elucidation and characterization of such molecules are paramount in various fields, including medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of these compounds. This guide offers a centralized resource for the spectroscopic properties of this compound, including detailed experimental protocols and data interpretation.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound. For comparative purposes and in light of the scarcity of experimental data for the title compound, the corresponding data for 1H-indene are also provided.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, enabling the determination of its molecular weight and elemental formula.
Table 1: Electron Ionization Mass Spectrum Data for this compound [1]
| m/z | Intensity (%) | Assignment |
| 144 | 100 | [M]+ (Molecular Ion) |
| 129 | 85 | [M-CH3]+ |
| 115 | 50 | [M-C2H5]+ |
| 91 | 30 | [C7H7]+ (Tropylium ion) |
Note: The mass spectrum for this compound is available in the NIST WebBook.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The following table presents the predicted proton NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of 1H-indene and the expected substituent effects of an ethyl group at the C2 position.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | ~3.4 | t | ~2.0 |
| H3 | ~6.6 | t | ~2.0 |
| H4, H7 | 7.1 - 7.5 | m | - |
| H5, H6 | 7.1 - 7.5 | m | - |
| -CH₂- (ethyl) | ~2.4 | q | ~7.5 |
| -CH₃ (ethyl) | ~1.1 | t | ~7.5 |
Table 3: ¹H NMR Data for 1H-Indene
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.47 | d | 7.5 | Ar-H |
| 7.40 | d | 7.5 | Ar-H |
| 7.26 | t | 7.5 | Ar-H |
| 7.19 | t | 7.5 | Ar-H |
| 6.88 | dt | 5.5, 2.0 | =CH |
| 6.55 | dt | 5.5, 1.9 | =CH |
| 3.38 | t | 2.0 | -CH₂- |
| Solvent: CDCl₃, Frequency: 400 MHz |
The predicted carbon-13 NMR chemical shifts for this compound are provided below.
Table 4: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~40 |
| C2 | ~150 |
| C3 | ~130 |
| C3a | ~144 |
| C4 | ~121 |
| C5 | ~125 |
| C6 | ~126 |
| C7 | ~124 |
| C7a | ~145 |
| -CH₂- (ethyl) | ~25 |
| -CH₃ (ethyl) | ~14 |
Table 5: ¹³C NMR Data for 1H-Indene
| Chemical Shift (δ) ppm | Assignment |
| 144.85 | Ar-C (quaternary) |
| 143.64 | Ar-C (quaternary) |
| 134.00 | =CH |
| 132.08 | =CH |
| 126.22 | Ar-CH |
| 124.55 | Ar-CH |
| 123.68 | Ar-CH |
| 120.95 | Ar-CH |
| 39.00 | -CH₂- |
| Solvent: CDCl₃, Frequency: 25.16 MHz |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 6: Predicted IR Absorption Data for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium | C-H stretch (aromatic and vinylic) |
| 2960-2850 | Strong | C-H stretch (aliphatic) |
| 1640-1620 | Medium | C=C stretch (vinylic) |
| 1600, 1475 | Medium-Strong | C=C stretch (aromatic) |
| 1465 | Medium | C-H bend (aliphatic) |
| 750-700 | Strong | C-H out-of-plane bend (aromatic) |
Table 7: IR Absorption Data for 1H-Indene
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3060 | s | Aromatic C-H Stretch |
| 2890 | m | Aliphatic C-H Stretch |
| 1620 | m | C=C Stretch |
| 1460 | s | CH₂ Bend |
| 750 | s | Aromatic C-H Bend |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data. These protocols can be adapted for the specific analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR. The spectral width should cover the expected range for carbon signals (e.g., 0-220 ppm).
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates is recorded first. The sample is then scanned over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum.
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.
-
GC Conditions: The GC is equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ramp up to ensure separation of components. The injector temperature is set high enough to ensure rapid volatilization of the sample.
-
MS Conditions: The mass spectrometer is typically operated in Electron Ionization (EI) mode. The mass range is set to scan over the expected molecular weight and fragment ions (e.g., m/z 40-400).
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different techniques and the structural information they provide.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Information derived from different spectroscopic techniques.
References
An In-depth Technical Guide to the Synthesis of 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a viable synthetic pathway for the preparation of 2-Ethyl-1H-indene, a valuable scaffold in medicinal chemistry and materials science. While a direct synthesis from ethyl benzoate presents significant challenges due to the deactivating nature of the ester group towards classical aromatic functionalization, this document details a robust multi-step synthesis commencing from the readily available starting material, 1-indanone. The described route involves a three-step sequence: α-ethylation of 1-indanone, reduction of the resulting ketone, and subsequent dehydration to yield the target molecule.
Synthetic Strategy Overview
The chosen synthetic pathway is designed to be efficient and scalable, employing well-established chemical transformations. The key steps are as follows:
-
α-Ethylation of 1-Indanone: Introduction of an ethyl group at the C2 position of the 1-indanone core.
-
Reduction of 2-Ethyl-1-indanone: Conversion of the ketone functionality to a secondary alcohol.
-
Dehydration of 2-Ethyl-1-indanol: Elimination of water to form the desired double bond, yielding this compound.
This strategy offers a logical and practical approach to the target molecule, with each step being amenable to optimization and scale-up.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data, where available in the literature, is summarized for clarity.
Step 1: Synthesis of 2-Ethyl-1-indanone
The introduction of an ethyl group at the α-position to the carbonyl in 1-indanone is a critical step. This can be achieved via enolate chemistry.
Experimental Protocol:
-
Materials: 1-indanone, a suitable base (e.g., sodium ethoxide or lithium diisopropylamide), ethyl iodide, and an appropriate anhydrous solvent (e.g., ethanol or tetrahydrofuran).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-indanone in the anhydrous solvent.
-
Cool the solution to a temperature appropriate for the chosen base (e.g., 0 °C for sodium ethoxide or -78 °C for LDA).
-
Slowly add the base to the solution to generate the enolate of 1-indanone.
-
After the enolate formation is complete, add ethyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethyl-1-indanone.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 1-Indanone |
| Reagents | Base (e.g., NaOEt, LDA), Ethyl Iodide |
| Solvent | Anhydrous Ethanol or THF |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | 60-80% (Estimated based on similar alkylations) |
Step 2: Synthesis of 2-Ethyl-1-indanol
The reduction of the ketone in 2-ethyl-1-indanone to the corresponding secondary alcohol can be readily achieved using a variety of reducing agents. Sodium borohydride is a mild and selective choice for this transformation.[1]
Experimental Protocol:
-
Materials: 2-Ethyl-1-indanone, sodium borohydride (NaBH₄), and a protic solvent such as methanol or ethanol.[1][2]
-
Procedure:
-
Dissolve 2-ethyl-1-indanone in the chosen alcohol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully add water to quench the excess sodium borohydride.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-ethyl-1-indanol. The product can be used in the next step without further purification if deemed sufficiently pure.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Ethyl-1-indanone |
| Reagent | Sodium Borohydride (NaBH₄)[1] |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to room temperature |
| Typical Yield | >90% (Generally quantitative for ketone reductions with NaBH₄) |
Step 3: Synthesis of this compound
The final step in the sequence is the dehydration of 2-ethyl-1-indanol to introduce the double bond and form the target indene. This is typically achieved under acidic conditions.[3]
Experimental Protocol:
-
Materials: 2-Ethyl-1-indanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic removal of water (e.g., toluene or benzene).
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-ethyl-1-indanol in toluene.
-
Add a catalytic amount of the acid catalyst.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting alcohol has been consumed.
-
Cool the reaction mixture to room temperature and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by distillation or column chromatography to obtain pure this compound.
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2-Ethyl-1-indanol |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid[3] |
| Solvent | Toluene |
| Reaction Condition | Reflux with azeotropic water removal |
| Typical Yield | 80-95% (Estimated for acid-catalyzed dehydrations) |
Visualizations
To further clarify the synthetic process, the following diagrams illustrate the overall workflow and the mechanism of a key reaction step.
Caption: Overall synthetic workflow for the preparation of this compound from 1-indanone.
Caption: Mechanism of the acid-catalyzed dehydration of 2-ethyl-1-indanol.
Conclusion
This technical guide provides a comprehensive overview of a practical and efficient synthesis of this compound. By starting from the readily accessible 1-indanone, the target molecule can be obtained in three high-yielding steps. The detailed experimental protocols and summarized data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the preparation of this important chemical entity for further investigation and application.
References
The Indene Core: A Journey from Coal Tar to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indene scaffold, a bicyclic aromatic hydrocarbon composed of a benzene ring fused to a five-membered cyclopentene ring, has traversed a remarkable journey from its humble origins as a coal tar distillate to its current status as a privileged structure in medicinal chemistry and materials science. First isolated in 1890, the unique electronic and structural properties of indene and its derivatives have captivated chemists for over a century, leading to the development of a diverse array of synthetic methodologies and the discovery of potent therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of indene derivatives, with a particular focus on their applications in drug development. Detailed experimental protocols for key syntheses, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Discovery and Early History
Indene was first isolated from the fraction of coal tar boiling between 175–185 °C in 1890 by German chemists Wilhelm von Miller and Johannes Rohde.[1] The name "indene" was derived from the indigo-like color produced in certain condensation reactions of the compound.[1] The structural elucidation of indene was achieved through classical chemical degradation methods. Oxidation of indene with potassium dichromate yielded homophthalic acid, providing crucial evidence for the benzocyclopentene structure.[1]
Historical Isolation of Indene from Coal Tar
The early methods for isolating indene from coal tar relied on the weakly acidic nature of the methylene protons of the five-membered ring.[1] A notable method involved the treatment of the indene-containing fraction with sodium metal to form the sodium salt of indene ("sodio-indene"), which would precipitate and could be separated.[2] Subsequent treatment of the salt with water or steam would regenerate the indene.[2] Modern methods for isolating indene from coal tar distillates often involve azeotropic or extractive distillation to remove impurities like benzonitrile.[3]
Foundational Synthetic Methodologies
The availability of indene from coal tar spurred the development of synthetic methods to create derivatives with tailored properties. One of the most significant early contributions was the intramolecular Friedel-Crafts acylation to construct the 1-indanone core, a key intermediate for many substituted indenes.
Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
A cornerstone in indene chemistry is the synthesis of 1-indanone from 3-phenylpropanoic acid or its derivatives. This reaction proceeds via an intramolecular electrophilic aromatic substitution.
Materials:
-
3-Phenylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Hydrochloric acid (HCl), dilute
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of 3-Phenylpropionyl Chloride
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-indanone.
Expected Yield: Yields for this reaction are typically in the range of 60-90%, depending on the specific conditions and purity of the starting materials.[4]
Characterization Data (1-Indanone):
-
Appearance: Colorless to pale yellow solid.
-
¹H NMR (CDCl₃): δ ~ 7.7 (d, 1H), 7.5 (t, 1H), 7.4 (d, 1H), 7.3 (t, 1H), 3.1 (t, 2H), 2.7 (t, 2H) ppm.
-
¹³C NMR (CDCl₃): δ ~ 207, 155, 137, 134, 127, 126, 124, 36, 26 ppm.
-
IR (KBr): ν ~ 1710 cm⁻¹ (C=O stretch).
Indene Derivatives in Drug Development: The Sulindac Story
The therapeutic potential of the indene scaffold was prominently realized with the discovery of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). Sulindac is a pro-drug, with its sulfide metabolite being the active anti-inflammatory agent.[5] The synthesis of Sulindac showcases the versatility of the indene core in medicinal chemistry.
Multi-step Synthesis of Sulindac
The synthesis of Sulindac is a multi-step process that begins with the construction of a substituted indene framework.
Step 1: Synthesis of 2-(4-Fluorobenzyl)-2-methylmalonic acid
-
p-Fluorobenzyl chloride is condensed with diethyl methylmalonate in the presence of a base (e.g., sodium ethoxide) to yield 2-(4-fluorobenzyl)-2-methyl diethyl malonate.[2]
-
The resulting diester is then hydrolyzed using a strong base (e.g., potassium hydroxide) to give 2-(4-fluorobenzyl)-2-methylmalonic acid.[6]
Step 2: Synthesis of 3-(4-Fluorophenyl)-2-methylpropanoic acid
-
2-(4-Fluorobenzyl)-2-methylmalonic acid is decarboxylated by heating to yield 3-(4-fluorophenyl)-2-methylpropanoic acid.[7][8]
Step 3: Synthesis of 6-Fluoro-2-methylindanone
-
3-(4-Fluorophenyl)-2-methylpropanoic acid is converted to its acid chloride using thionyl chloride.
-
The acid chloride then undergoes an intramolecular Friedel-Crafts acylation, typically using aluminum chloride as the catalyst, to form 6-fluoro-2-methylindanone.
Step 4: Synthesis of 5-Fluoro-2-methyl-3-indene acetic acid
-
6-Fluoro-2-methylindanone is condensed with cyanoacetic acid.
-
The resulting intermediate is then hydrolyzed to yield 5-fluoro-2-methyl-3-indene acetic acid.[9]
Step 5: Synthesis of 5-Fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid
-
5-Fluoro-2-methyl-3-indene acetic acid is condensed with p-methylthiobenzaldehyde in the presence of a base to give 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.[10][11]
Step 6: Oxidation to Sulindac
-
The sulfide intermediate is oxidized to the corresponding sulfoxide, Sulindac, using an oxidizing agent such as hydrogen peroxide in acetic acid.[12]
Yields and Characterization: The overall yield of Sulindac from p-fluorobenzyl chloride is typically in the range of 30-40%. Each intermediate and the final product are characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point determination.[13][14][15][16]
Anticancer Activity of Indene Derivatives
In recent years, the indene scaffold has emerged as a promising framework for the development of novel anticancer agents. Various derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.
Quantitative Data: In Vitro Cytotoxicity of Indene Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected indene derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indenoisoquinoline | WN191 | MDA-MB-231 (Breast) | 1.12 | [13] |
| WN198 (Copper Complex) | MDA-MB-231 (Breast) | 0.37 | [13] | |
| WN191 | HeLa (Cervical) | 0.80 | [13] | |
| WN198 (Copper Complex) | HeLa (Cervical) | 0.72 | [13] | |
| WN191 | HT-29 (Colon) | 0.53 | [13] | |
| WN198 (Copper Complex) | HT-29 (Colon) | 1.06 | [13] | |
| Indenyl-thiazole | Compound 6d | SNU-16 (Gastric) | >100 | [17] |
| Compound 10a | SNU-16 (Gastric) | 3.52 | [17] | |
| Compound 10d | SNU-16 (Gastric) | 3.61 | [17] | |
| Compound 16 | SNU-16 (Gastric) | 4.86 | [17] | |
| Compound 6d | Colo205 (Colon) | 2.53 | [17] | |
| Compound 10a | Colo205 (Colon) | >100 | [17] | |
| Indenyl-formazan | Compound 14a | SNU-16 (Gastric) | 3.12 | [17] |
| Compound 15 | Colo205 (Colon) | 3.01 | [17] | |
| Imidazo[1,2-a]pyrimidines | Compound 3d | MCF-7 (Breast) | 43.4 | [18] |
| Compound 4d | MCF-7 (Breast) | 39.0 | [18] | |
| Compound 3d | MDA-MB-231 (Breast) | 35.9 | [18] | |
| Compound 4d | MDA-MB-231 (Breast) | 35.1 | [18] | |
| Pyrazole Derivatives | Compound 48 | PC-3 (Prostate) | 5.26 (pIC₅₀) | [19] |
| Compound 55 | PC-3 (Prostate) | 5.32 (pIC₅₀) | [19] | |
| Compound 4 | MDA-MB-231 (Breast) | 6.36 (pIC₅₀) | [19] |
Indene Derivatives as Modulators of Signaling Pathways
The anticancer activity of many indene derivatives stems from their ability to modulate key cellular signaling pathways that are often dysregulated in cancer. A prominent example is the Ras-Raf-MEK-ERK (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.
The MAPK Pathway and Paradoxical Activation by RAF Inhibitors
The MAPK pathway is a cascade of protein kinases that transduce signals from the cell surface to the nucleus. Mutations in genes encoding components of this pathway, particularly RAS and BRAF, are common in human cancers. This has made them attractive targets for drug development.
Certain ATP-competitive RAF inhibitors, some of which possess indene-like core structures, have shown clinical efficacy in treating cancers with activating BRAF mutations. However, a fascinating and clinically relevant phenomenon known as "paradoxical activation" has been observed. In cells with wild-type BRAF but upstream activation of the pathway (e.g., through RAS mutations), these inhibitors can paradoxically increase MAPK signaling.[1][17][20]
This occurs because the inhibitor binding to one protomer of a RAF dimer can lead to the transactivation of the other protomer, ultimately resulting in the phosphorylation and activation of MEK and ERK.[17][20]
Conclusion
The journey of indene and its derivatives from a byproduct of industrial processes to a cornerstone of modern medicinal chemistry is a testament to the power of chemical exploration and innovation. The indene scaffold continues to provide a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. A deep understanding of the historical context, synthetic methodologies, and biological activities of this remarkable class of compounds is essential for researchers and drug development professionals seeking to harness their full potential in the ongoing quest for new and improved medicines.
References
- 1. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP1132452A2 - Process for production of indene from coal tar distillate - Google Patents [patents.google.com]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the biologically active form of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the possible sulindac impurity 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 5-Fluoro-2-methyl-1H-indene-3-acetic acid | C12H11FO2 | CID 3015608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. echemi.com [echemi.com]
- 12. chembk.com [chembk.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. Sulindac - (Z)-5-Fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
2-Ethyl-1h-indene IUPAC nomenclature and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyl-1H-indene, including its IUPAC nomenclature, synonyms, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
IUPAC Nomenclature and Synonyms
The unambiguous identification of a chemical compound is critical in scientific research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
The IUPAC name for the compound is This compound .[1]
Common synonyms for this compound include:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₁₂[1][2] |
| Molecular Weight | 144.21 g/mol [1][2] |
| Boiling Point | 94-96 °C at 10 mmHg[2] |
| Density | 0.964 g/cm³[2][4] |
| Refractive Index | Not specified |
| CAS Number | 17059-50-6[1] |
Experimental Protocol: Synthesis of this compound
The following is a detailed two-step experimental protocol for the synthesis of this compound, based on the general method for preparing indene compounds. This process involves the reduction of 2-ethyl-1-indanone to 2-ethyl-2,3-dihydro-1H-inden-1-ol, followed by dehydration to yield the final product.
Step 1: Reduction of 2-Ethyl-1-indanone to 2-Ethyl-2,3-dihydro-1H-inden-1-ol
Materials:
-
2-Ethyl-1-indanone
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1-liter round-bottomed flask, prepare a 1:1 mixed solvent of anhydrous tetrahydrofuran and anhydrous methanol.
-
Add 0.5 mol of 2-ethyl-1-indanone to the solvent mixture.
-
Cool the reaction mixture to below 5 °C with an ice bath while stirring.
-
Slowly add 1.5 mol of sodium borohydride in batches to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding 2M hydrochloric acid until the solution is acidic.
-
Extract the product from the reaction mixture twice with 200 mL portions of ethyl acetate using a separatory funnel.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol.
Step 2: Dehydration of 2-Ethyl-2,3-dihydro-1H-inden-1-ol to this compound
Materials:
-
Crude 2-ethyl-2,3-dihydro-1H-inden-1-ol from Step 1
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask with azeotropic dehydration apparatus (e.g., Dean-Stark trap)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Transfer the crude 2-ethyl-2,3-dihydro-1H-inden-1-ol to a 1-liter round-bottomed flask equipped with an azeotropic dehydration apparatus.
-
Add 200 mL of toluene and a catalytic amount (0.5 g) of p-toluenesulfonic acid.
-
Heat the mixture to reflux to facilitate azeotropic dehydration. Continue heating until no more water is collected in the trap.
-
Cool the reaction mixture to below 50 °C.
-
Neutralize the catalyst by adding a small amount of triethylamine, followed by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by distillation.
-
Purify the resulting crude product by rectification to obtain pure this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 2-ethyl-1-indanone.
Caption: Synthetic pathway of this compound.
References
Health and Safety Information for 2-Ethyl-1H-indene: A Technical Guide
Disclaimer: Due to the limited availability of specific health and safety data for 2-Ethyl-1H-indene (CAS No. 17059-50-6), this guide provides comprehensive data for the parent compound, Indene (CAS No. 95-13-6) , as a surrogate. This information is intended to provide a baseline for safe handling and risk assessment. It is crucial for researchers, scientists, and drug development professionals to conduct a thorough risk assessment for this compound based on its specific properties and intended use, and to handle it with the utmost caution as an uncharacterized substance.
Executive Summary
This technical guide outlines the known health and safety information for this compound and its parent compound, indene. While specific toxicological and hazard data for this compound are largely unavailable, the information provided for indene serves as a critical reference for anticipating potential hazards. This document covers physical and chemical properties, hazard classifications, handling and storage procedures, emergency measures, and personal protective equipment recommendations. All quantitative data is summarized in structured tables for ease of reference, and key safety workflows are visualized using diagrams.
Physical and Chemical Properties
While some specific physical properties for this compound have been reported, a more complete profile is available for indene.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂ | [1][2] |
| Molecular Weight | 144.21 g/mol | [1][2] |
| Boiling Point | 94-96 °C at 10 mmHg | [2] |
| Density | 0.964 g/cm³ | [2] |
| Refractive Index | 1.5590 | [2] |
Table 2: Physical and Chemical Properties of Indene
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Molecular Formula | C₉H₈ | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| Boiling Point | 181-182 °C | |
| Melting Point | -5 to -3 °C | |
| Flash Point | 58 °C (closed cup) | [1] |
| Density | 0.996 g/cm³ at 25 °C | |
| Vapor Pressure | 1.7 hPa at 20 °C | [1] |
| Solubility | Insoluble in water; soluble in most organic solvents | [3][5] |
Hazard Identification and GHS Classification (for Indene)
As no GHS classification is available for this compound, the classification for indene is provided below. It is reasonable to assume that this compound may exhibit similar hazards.
Table 3: GHS Classification for Indene
| Hazard Class | Hazard Category |
| Flammable Liquids | Category 3 |
| Aspiration Hazard | Category 1 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Pictograms, Signal Word, and Hazard Statements for Indene
References
An In-depth Technical Guide to the Stability and Storage of 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethyl-1H-indene. Due to its chemical structure, this compound shares stability characteristics with its parent compound, indene, exhibiting sensitivity to environmental factors that can impact its purity and integrity over time. This document outlines the known stability profile, potential degradation pathways, and best practices for storage and handling to ensure the compound's quality for research and development applications.
Core Stability Profile
This compound is a substituted indene that, like its parent compound, is susceptible to degradation through oxidation and polymerization. The presence of a double bond within the five-membered ring makes the molecule reactive, particularly when exposed to air, light, and elevated temperatures. The product is generally considered chemically stable under standard ambient conditions when properly stored.
General Storage Recommendations
To maintain the integrity of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions, including polymerization and oxidation. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Protection from Light (e.g., Amber Vial) | Minimizes light-induced degradation and polymerization. |
| Container | Tightly Sealed | Prevents exposure to air and moisture. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation and polymerization, similar to those observed for indene.
Oxidation
In the presence of oxygen, indene can undergo oxidation to form a polymeric peroxide. This reaction proceeds via a free radical mechanism. The atmospheric oxidation of indene initiated by hydroxyl radicals can lead to the formation of various oxygenated polycyclic aromatic hydrocarbons (OPAHs), including hydroxyindene, indenone, and dialdehydes.
Polymerization
Indene and its derivatives are known to undergo polymerization, which can be initiated by heat, light, or acidic catalysts. This process can lead to the formation of oligomers and higher molecular weight polymers, resulting in a change in the physical appearance of the compound (e.g., discoloration, increased viscosity).
Caption: Logical diagram of the main degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration.
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel with a control sample stored under recommended conditions (2-8°C, inert atmosphere, dark).
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C in a controlled oven for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to the initial concentration. Analyze the samples using a validated stability-indicating HPLC method with a UV or mass spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.
Caption: A generalized workflow for conducting forced degradation studies on this compound.
Summary of Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of stability data based on the expected behavior of this compound under forced degradation conditions. Actual experimental data would be required to populate this table definitively.
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 h | >95% | Minimal degradation expected |
| 0.1 M NaOH, 60°C | 24 h | >95% | Minimal degradation expected |
| 3% H₂O₂, RT | 24 h | ~80% | Oxidized derivatives (e.g., ketones, epoxides) |
| 80°C | 48 h | ~90% | Oligomers/Polymers |
| Photolytic | ICH Q1B | ~85% | Photo-oxidation products, Polymers |
Conclusion
This compound is a compound that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are oxidation and polymerization, which can be effectively mitigated by storing the compound at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light. For critical applications in research and drug development, it is imperative to perform stability studies under intended use and stressed conditions to fully understand its degradation profile and ensure the reliability of experimental results. The protocols and information provided in this guide serve as a foundational resource for establishing appropriate handling and storage procedures for this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Ethyl-1H-indene derivatives. The indene scaffold is a significant structural motif in medicinal chemistry and materials science.[1][2] These protocols are intended to provide a practical guide for the preparation of these valuable compounds.
Introduction
The this compound core is a key building block for various applications, including the development of novel therapeutic agents and advanced materials. Several synthetic strategies can be employed to construct this indene system. This guide focuses on a robust and widely applicable three-step synthesis commencing from a substituted benzoic acid derivative. Additionally, alternative and complementary methods will be discussed.
Core Synthetic Methodology: Three-Step Synthesis via Indanone Intermediate
A reliable and scalable method for the synthesis of this compound derivatives proceeds through the formation of an intermediate indanone, followed by reduction and dehydration.[3] This approach allows for the introduction of the ethyl group at the 2-position of the indene ring system.
The overall synthetic workflow can be visualized as follows:
Caption: General three-step workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 3-Phenylpentanoic Acid
This protocol details the synthesis of this compound starting from 3-phenylpentanoic acid, which serves as a readily available starting material.
Step 1: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-one
This step involves an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone.
Materials:
-
3-Phenylpentanoic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
To a solution of 3-phenylpentanoic acid (1 equiv.) in anhydrous DCM, slowly add thionyl chloride (1.5 equiv.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equiv.) in portions, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice containing concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Ethyl-2,3-dihydro-1H-inden-1-one.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-ol
This step involves the reduction of the ketone functionality of the indanone to a secondary alcohol.
Materials:
-
2-Ethyl-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 2-Ethyl-2,3-dihydro-1H-inden-1-one (1 equiv.) in a mixture of DCM and MeOH at 0 °C.
-
Slowly add sodium borohydride (1.5 equiv.) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain 2-Ethyl-2,3-dihydro-1H-inden-1-ol, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step is the acid-catalyzed dehydration of the indanol to form the target indene.[3]
Materials:
-
2-Ethyl-2,3-dihydro-1H-inden-1-ol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a Dean-Stark apparatus, reflux condenser, magnetic stirrer
Procedure:
-
Combine the crude 2-Ethyl-2,3-dihydro-1H-inden-1-ol (1 equiv.) and a catalytic amount of p-TsOH (0.05 equiv.) in toluene.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of 2-alkyl-1H-indenes using the three-step method described.[3] The data is based on analogous syntheses reported in the literature.
| Step | Product | Starting Material | Typical Yield |
| 1. Cyclization | 2-Alkyl-2,3-dihydro-1H-inden-1-one | Corresponding 3-phenylalkanoic acid | 85-95% |
| 2. Reduction | 2-Alkyl-2,3-dihydro-1H-inden-1-ol | 2-Alkyl-indenone | 90-98% |
| 3. Dehydration | 2-Alkyl-1H-indene | 2-Alkyl-indanol | 88-95% |
Alternative Synthetic Strategies
While the three-step method is robust, other modern synthetic methods can also be employed or adapted for the synthesis of this compound derivatives.
Metal-Catalyzed Cycloisomerization
The cycloisomerization of 1-alkyl-2-ethynylbenzenes, catalyzed by various metal salts such as PtCl₂, PtCl₄, or Ru-based complexes, provides a direct route to substituted indenes.[4] This method is atom-economical and can be highly efficient.
Caption: Cycloisomerization route to this compound.
Wittig Reaction on an Indanone
The Wittig reaction provides a classic method for alkene synthesis and can be applied to an appropriate indanone to introduce an exocyclic double bond, which can then be isomerized.[5][6][7][8] For instance, reaction of 1-indanone with a phosphonium ylide derived from ethyltriphenylphosphonium bromide would yield 1-ethylideneindane, which could potentially be isomerized to 2-ethylindene.
Grignard Reaction with an Indanone
A Grignard reaction can be used to introduce the ethyl group.[9][10][11][12] For instance, the reaction of 2-bromo-1-indanone with ethylmagnesium bromide could be a potential route, though the starting indanone might be challenging to prepare. A more feasible approach would be the reaction of 1-indanone with ethylmagnesium bromide, followed by dehydration to yield 1-ethylindene, which could then be isomerized.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Anhydrous aluminum chloride is a moisture-sensitive and corrosive solid.
-
Sodium borohydride is flammable and reacts with water to produce hydrogen gas.
-
Organic solvents are flammable and should be handled away from ignition sources.
These protocols and notes are intended to provide a comprehensive overview for the synthesis of this compound derivatives. Researchers should adapt these methods as needed for their specific substrates and research goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101318887B - Method for preparing indene compounds - Google Patents [patents.google.com]
- 4. Indene synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 2-Ethyl-1H-indene as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Ethyl-1H-indene as a precursor in the synthesis of metallocene catalysts, which are of significant interest in olefin polymerization. While the broader indene scaffold is prevalent in medicinal chemistry, the primary documented application of this compound in advanced organic synthesis is in the formation of indenyl ligands for organometallic complexes.
Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride
This compound is a valuable precursor for the synthesis of ansa-metallocene catalysts, such as rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride. These catalysts are utilized in the stereospecific polymerization of olefins like propylene. The synthesis involves a multi-step process beginning with the formation of the bridged bis(indenyl) ligand, followed by metallation.
Logical Workflow for Metallocene Synthesis
Caption: Synthetic pathway from this compound to the target metallocene.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous indenyl-based metallocenes.
Protocol 1: Synthesis of 1,2-Bis(2-ethyl-1-indenyl)ethane
This procedure details the synthesis of the bridged ligand precursor from this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours to ensure complete formation of 2-ethylindenyl lithium.
-
In a separate Schlenk flask, prepare a solution of 0.5 equivalents of 1,2-dibromoethane in anhydrous THF.
-
Cool both solutions to -78 °C.
-
Slowly add the 2-ethylindenyl lithium solution via cannula to the 1,2-dibromoethane solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or hexanes.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude 1,2-Bis(2-ethyl-1-indenyl)ethane.
-
The product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride
This protocol describes the final step to form the metallocene complex.
Materials:
-
1,2-Bis(2-ethyl-1-indenyl)ethane
-
n-Butyllithium (n-BuLi) in hexanes
-
Zirconium tetrachloride (ZrCl₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Anhydrous Hexanes
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the purified 1,2-Bis(2-ethyl-1-indenyl)ethane in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add two equivalents of n-butyllithium in hexanes dropwise to form the red dianion.
-
Stir the mixture at room temperature for several hours to ensure complete dilithiation.
-
In a separate flask, prepare a slurry of one equivalent of ZrCl₄ in anhydrous toluene or as a THF adduct.[1]
-
Cool the ZrCl₄ slurry to -78 °C.
-
Slowly add the solution of the dilithiated ligand to the stirred ZrCl₄ slurry via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. A yellow precipitate should form.[1]
-
Remove the supernatant solution via cannula.
-
Wash the resulting yellow solid repeatedly with toluene and then hexanes to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride as a yellow, air-stable solid.[1]
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis.
Table 1: Synthesis of 1,2-Bis(2-ethyl-1-indenyl)ethane
| Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Temperature (°C) |
| 2-Ethylindenyl Lithium | 1,2-Dibromoethane | 1,2-Bis(2-ethyl-1-indenyl)ethane | 2 : 1 | THF | -78 to RT |
Table 2: Synthesis of rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride
| Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Solvent | Temperature (°C) | Approx. Yield (%) |
| 1,2-Bis(2-ethyl-1-indenyl)ethane (as dilithium salt) | Zirconium Tetrachloride | rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride | 1 : 1 | THF/Toluene | -78 to RT | 35[1] |
Note: The yield is based on the synthesis of the unsubstituted analogue and may vary for the 2-ethyl derivative.
Application in Olefin Polymerization
The synthesized rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride, when activated with a cocatalyst such as methylaluminoxane (MAO), becomes a highly active system for the polymerization of olefins.
Experimental Workflow for Ethylene Polymerization
Caption: Workflow for the polymerization of ethylene using the metallocene catalyst.
Protocol 3: Ethylene Polymerization
This protocol provides a general procedure for the polymerization of ethylene using the prepared metallocene catalyst.
Materials:
-
rac-Ethylenebis(2-ethyl-1-indenyl)zirconium dichloride
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous Toluene
-
Ethylene gas (polymerization grade)
-
Acidic methanol (for quenching)
-
Polymerization reactor equipped with a stirrer, temperature control, and gas inlet.
Procedure:
-
Thoroughly dry and purge the polymerization reactor with an inert gas.
-
Introduce a specific volume of anhydrous toluene into the reactor.
-
Add the MAO solution to the reactor and stir.
-
In a separate glovebox, prepare a stock solution of the rac-ethylenebis(2-ethyl-1-indenyl)zirconium dichloride in anhydrous toluene.
-
Inject the required amount of the catalyst solution into the reactor to initiate the polymerization.
-
Pressurize the reactor with ethylene gas to the desired pressure and maintain a constant temperature.
-
Allow the polymerization to proceed for the desired time.
-
Vent the reactor and quench the reaction by adding acidic methanol.
-
The polyethylene will precipitate as a white solid.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data
Table 3: Representative Ethylene Polymerization Conditions
| Catalyst | Cocatalyst | Al/Zr Ratio | Solvent | Temperature (°C) | Ethylene Pressure (bar) |
| rac-Ethylenebis(2-ethyl-1-indenyl)zirconium Dichloride | MAO | 1000 - 10000 | Toluene | 50 - 80 | 1 - 10 |
Note: The optimal conditions and resulting polymer properties will depend on the specific experimental setup and desired polymer characteristics.
Applications in Drug Development
While this compound is not a widely documented direct precursor in pharmaceutical synthesis, the indene scaffold is a recognized privileged structure in medicinal chemistry. Derivatives of indene have shown a range of biological activities, including anti-cancer and anti-inflammatory properties. The functionalization of the indene core, including at the 2-position, is a key strategy in the development of new therapeutic agents. The synthetic routes established for this compound and its derivatives could potentially be adapted for the synthesis of novel, biologically active indene-based compounds.
Disclaimer: The provided protocols are for informational purposes for qualified researchers and should be performed with appropriate safety precautions in a laboratory setting.
References
Applications of 2-Ethyl-1H-indene in Polymer Chemistry: An Overview of Potential Uses and Related Chemistries
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct applications of 2-Ethyl-1H-indene as a monomer in polymer chemistry are not extensively documented in publicly available literature. However, by examining the well-established roles of the parent compound, indene, and its derivatives, we can infer potential applications and research directions for this compound. This document provides an overview of the known applications of indene-based compounds in polymer science, focusing on their use in the synthesis of hydrocarbon resins and as crucial components of metallocene catalysts for olefin polymerization. While specific experimental data for this compound is scarce, the principles outlined herein offer a foundational understanding for researchers interested in exploring its utility in creating novel polymeric materials.
Potential as a Monomer in Hydrocarbon Resins
Indene is a well-known component in the production of coumarone-indene resins, which are low molecular weight thermoplastic polymers. These resins are synthesized through the cationic polymerization of coal tar fractions rich in coumarone and indene.
Theoretically, this compound could also be polymerized, either alone or as a comonomer, to produce hydrocarbon resins. The presence of the ethyl group at the 2-position would likely influence the properties of the resulting polymer in several ways:
-
Increased Solubility: The aliphatic ethyl group could enhance the solubility of the polymer in organic solvents.
-
Lowered Softening Point: The ethyl group may disrupt chain packing, leading to a lower glass transition temperature (Tg) and softening point compared to polyindene.
-
Modified Reactivity: The steric and electronic effects of the ethyl group could alter the polymerization kinetics and the overall molecular weight of the resulting polymer.
Role in Metallocene Catalysis for Olefin Polymerization
Derivatives of indene, specifically indenyl ligands, play a critical role in the field of metallocene catalysis. Metallocene catalysts, such as those based on zirconocenes and titanocenes containing indenyl or substituted indenyl ligands, are widely used for the polymerization of olefins like ethylene and propylene. These catalysts offer a high degree of control over polymer properties such as molecular weight, molecular weight distribution, and stereochemistry.
While this compound itself is not the ligand, its derivatives, specifically the 2-ethylindenyl anion, could be incorporated into metallocene catalyst structures. The ethyl substituent on the indenyl ring would be expected to influence the electronic and steric environment of the metal center, thereby affecting:
-
Catalytic Activity: The electron-donating nature of the ethyl group could modulate the electrophilicity of the metal center, impacting the rate of monomer insertion and overall catalytic activity.
-
Polymer Microstructure: The steric bulk of the ethyl group can influence the stereoselectivity of the catalyst, potentially leading to the production of polymers with different tacticities (e.g., isotactic, syndiotactic, or atactic polypropylene).
-
Comonomer Incorporation: In copolymerization reactions, the ligand structure affects the ability of the catalyst to incorporate comonomers. The presence of the 2-ethyl group could influence the copolymerization of ethylene with alpha-olefins like 1-hexene or 1-octene.[1][2][3]
Below is a generalized workflow illustrating the role of indenyl-based ligands in metallocene-catalyzed polymerization.
Caption: General workflow for the synthesis of an indenyl-based metallocene catalyst and its application in olefin polymerization.
Future Research Directions
The potential applications of this compound in polymer chemistry represent an area ripe for investigation. Key research questions include:
-
Can this compound be homopolymerized or copolymerized using cationic or other polymerization methods? What are the properties of the resulting polymers?
-
How does a 2-ethylindenyl ligand, when incorporated into a metallocene catalyst, affect the polymerization of ethylene, propylene, and other olefins?
-
Can functionalized polymers be synthesized from this compound that have applications in areas such as coatings, adhesives, or as additives?
References
Application Notes and Protocols for the Development of Fluorescent Materials from 2-Ethyl-1H-indene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Indene and its derivatives are versatile building blocks in organic synthesis, with applications ranging from polymer chemistry to pharmaceuticals. The indanone core, in particular, has been utilized in the development of various functional materials, including fluorescent probes and photoswitches. The introduction of an ethyl group at the 2-position of the indene ring can influence the molecule's steric and electronic properties, potentially leading to novel photophysical characteristics in its derivatives. These derivatives are of interest in the development of fluorescent probes for biological imaging and as components in advanced materials.
Theoretical Synthetic Pathways
The creation of fluorescent materials from 2-Ethyl-1H-indene would likely involve a two-step process:
-
Oxidation: Conversion of this compound to 2-ethyl-1-indanone.
-
Condensation: Reaction of 2-ethyl-1-indanone with an aromatic aldehyde to introduce a conjugated system, which is often a key feature of fluorescent molecules.
This approach is based on well-established reactions such as the Knoevenagel or Claisen-Schmidt condensations, which are commonly used to synthesize fluorescent dyes.
Caption: Hypothetical synthesis of a fluorescent derivative from this compound.
General Experimental Protocols
The following are generalized protocols that would need to be optimized for the specific substrates and desired products.
Protocol 1: Oxidation of this compound to 2-Ethyl-1-indanone (Hypothetical)
This protocol is a general method for the oxidation of similar substrates and would require adaptation.
Materials:
-
This compound
-
Oxidizing agent (e.g., chromium trioxide, potassium permanganate)
-
Appropriate solvent (e.g., acetic acid, acetone)
-
Quenching agent (e.g., sodium bisulfite)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and quench any excess oxidizing agent.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-ethyl-1-indanone.
Protocol 2: Knoevenagel Condensation of 2-Ethyl-1-indanone with an Aromatic Aldehyde (General)
This protocol describes a general procedure for the condensation of a 1-indanone derivative with an aromatic aldehyde to generate a potentially fluorescent product.
Materials:
-
2-Ethyl-1-indanone
-
Aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde)
-
Base catalyst (e.g., piperidine, sodium hydroxide)
-
Solvent (e.g., ethanol, toluene)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1-indanone and the aromatic aldehyde in the chosen solvent.
-
Add a catalytic amount of the base.
-
If using toluene, set up a Dean-Stark apparatus to remove water as it is formed.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired fluorescent derivative.
Caption: General workflow for the synthesis and characterization of fluorescent derivatives.
Data Presentation: Photophysical Properties of Related Indanone Derivatives
While specific data for this compound based fluorophores is unavailable, the following table summarizes the photophysical properties of some fluorescent dyes based on the rhodanine and indanone core, which can serve as a reference.
| Compound Class | Donor Group | Acceptor Group | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (%) | Reference |
| Rhodanine Derivative | Triphenylamine | Malononitrile | - | 629 | 244 | 13 | |
| Arylpyrrolylidene-indanone | Pyrrole | Indanone | - | - | - | up to 50 |
Application Notes
Fluorescent materials derived from the this compound scaffold could have several potential applications:
-
Fluorescent Probes for Cellular Imaging: By choosing an appropriate aromatic aldehyde with specific functional groups, it may be possible to create probes that localize to particular cellular compartments or respond to changes in the cellular environment (e.g., pH, viscosity).
-
Materials for Organic Light-Emitting Diodes (OLEDs): Indanone derivatives have been explored as components of organic functional materials. The introduction of an ethyl group and further functionalization could lead to new materials with desirable electroluminescent properties.
-
Photoswitches: The arylpyrrolylidene-indanone scaffold has been shown to exhibit photoswitchable fluorescence. Derivatives of 2-ethyl-1-indanone could potentially be developed into novel photoswitches for applications in data storage and super-resolution microscopy.
-
Drug Development: The indanone core is a privileged scaffold in medicinal chemistry. Fluorescently labeling indanone-based drug candidates could be a valuable tool for studying their mechanism of action, cellular uptake, and distribution.
Conclusion
While the direct synthesis of fluorescent materials from this compound is not yet a well-documented field, the general principles of fluorophore design and the known reactivity of indanone derivatives provide a strong foundation for future research. The protocols and application notes presented here are intended to serve as a guide for researchers interested in exploring this promising area of chemical synthesis and materials science. Further investigation and optimization of the proposed synthetic routes are necessary to fully realize the potential of this compound as a precursor to novel fluorescent materials.
Application Notes and Protocols: 2-Ethyl-1H-indene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of ethyl-substituted indanone derivatives, which are crucial intermediates in the preparation of various pharmaceutical agents. While direct routes utilizing 2-ethyl-1H-indene as a starting material are not extensively documented in publicly available literature, the synthesis of closely related and pharmaceutically relevant structures, such as 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, a key intermediate for the bronchodilator Indacaterol, offers valuable insights into the introduction and manipulation of ethyl groups on the indane scaffold.
This document focuses on a common synthetic strategy involving the preparation of a mono-ethylated indanone, a versatile precursor for more complex pharmaceutical intermediates.
Introduction to the 2-Ethyl-Indene Scaffold in Medicinal Chemistry
The indene framework, a bicyclic system composed of a fused benzene and cyclopentene ring, and its saturated analog, indane, are considered privileged structures in medicinal chemistry. The rigid conformation of the indane ring allows for a precise three-dimensional arrangement of substituents, which is often key for high-affinity interactions with biological targets. The introduction of an ethyl group at the 2-position of the indene ring can significantly influence the lipophilicity, metabolic stability, and pharmacological activity of the resulting molecule.
Derivatives of this compound and its corresponding ketone, 2-ethyl-1-indanone, are being investigated for a range of therapeutic applications, including treatments for respiratory diseases and neurological disorders.
Synthesis of a Key Pharmaceutical Intermediate: 5-Ethyl-1-indanone
A fundamental approach to constructing ethyl-substituted indane cores for pharmaceutical synthesis involves the preparation of 5-ethyl-1-indanone. This intermediate can be synthesized via a two-step process starting from ethylbenzene, involving a Friedel-Crafts acylation followed by an intramolecular cyclization.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Ethylbenzene
This protocol describes the synthesis of 3-chloro-1-(4-ethylphenyl)-1-propanone, a precursor to 5-ethyl-1-indanone.
Materials:
-
Ethylbenzene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add ethylbenzene (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of ethylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-chloro-1-(4-ethylphenyl)-1-propanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Intramolecular Cyclization to 5-Ethyl-1-indanone
This protocol details the ring closure of 3-chloro-1-(4-ethylphenyl)-1-propanone to form 5-ethyl-1-indanone.
Materials:
-
3-chloro-1-(4-ethylphenyl)-1-propanone
-
Sulfuric acid (H₂SO₄), concentrated
-
Ice water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.
-
Slowly add 3-chloro-1-(4-ethylphenyl)-1-propanone to the cold, stirred sulfuric acid.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The reaction can be gently heated (e.g., to 50-60 °C) to ensure completion, with monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude 5-ethyl-1-indanone.
-
The product can be purified by vacuum distillation or column chromatography.
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the synthesis of 5-ethyl-1-indanone.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| Friedel-Crafts Acylation | Ethylbenzene, 3-Chloropropionyl chloride | AlCl₃ | Dichloromethane | 0 °C to RT | 2-4 h | 70-85 |
| Intramolecular Cyclization | 3-chloro-1-(4-ethylphenyl)-1-propanone | H₂SO₄ | None | RT to 60 °C | 1-2 h | 80-90 |
Yields are approximate and can vary based on the specific reaction scale and purification methods.
Synthesis of a 2-Amino-5-ethyl-indane Intermediate
The resulting 5-ethyl-1-indanone is a versatile intermediate that can be converted to the corresponding 2-amino derivative, a key building block for various pharmaceuticals. A common route involves oximation followed by reduction.
Experimental Protocol
Protocol 3: Oximation of 5-Ethyl-1-indanone and Subsequent Reduction
Materials:
-
5-Ethyl-1-indanone
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine
-
Ethanol
-
Reducing agent (e.g., Sodium borohydride, Catalytic hydrogenation with Pd/C)
-
Appropriate solvent for reduction (e.g., Methanol for NaBH₄, Ethanol or Acetic Acid for hydrogenation)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Oximation: Dissolve 5-ethyl-1-indanone in ethanol. Add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. Reflux the mixture for 1-3 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and pour it into water. Collect the precipitated oxime by filtration.
-
Reduction: The method of reduction will depend on the desired stereochemistry and available reagents.
-
Catalytic Hydrogenation: Dissolve the oxime in ethanol or acetic acid and add a palladium on carbon (Pd/C) catalyst. Hydrogenate the mixture in a Parr apparatus under hydrogen pressure (e.g., 50 psi) until the uptake of hydrogen ceases. Filter the catalyst and concentrate the solvent.
-
Sodium Borohydride Reduction: While less common for oximes, specific conditions with activating agents can be employed.
-
-
Work-up and Salt Formation: After reduction, the crude amine can be purified by distillation or chromatography. To form the hydrochloride salt, dissolve the free amine in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent. The precipitated hydrochloride salt can be collected by filtration and dried.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow for the synthesis of a 2-amino-5-ethyl-indane intermediate, a precursor to various pharmaceutical compounds.
This workflow highlights the key transformations from readily available starting materials to a valuable building block for drug discovery and development. The methodologies presented provide a solid foundation for researchers and scientists working on the synthesis of novel indane-based therapeutic agents.
Application Notes & Protocols: A Detailed Guide to the Friedel-Crafts Acylation of 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing the Friedel-Crafts acylation of 2-Ethyl-1H-indene, a key reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals. These application notes detail the necessary reagents, equipment, and a step-by-step protocol.
Introduction
The Friedel-Crafts acylation is a fundamental and powerful method for introducing an acyl group onto an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aromatic ketones, which serve as crucial building blocks in the development of a wide array of high-value products, including pharmaceuticals and agrochemicals.[1] The reaction typically employs an acyl chloride or anhydride as the acylating agent in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3] A key advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting material, which prevents multiple acylations from occurring.[2][3]
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid catalyst.[1][4] This acylium ion is then attacked by the electron-rich aromatic ring of the substrate.[4]
Experimental Protocol
This protocol outlines the acylation of this compound with acetyl chloride using aluminum chloride as the catalyst.
Materials and Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Syringes and needles
-
Nitrogen or argon gas inlet
Reagents:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Safety Precautions:
-
Aluminum chloride is a water-sensitive, corrosive, and irritating substance that reacts with moisture to produce HCl gas.[5][6] Handle it quickly and carefully in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetyl chloride is also corrosive and should be handled in a fume hood.[5][6]
-
Dichloromethane is a volatile and potentially toxic solvent; all operations should be performed in a well-ventilated fume hood.
-
The reaction between aluminum chloride and acetyl chloride is highly exothermic.[5] Proper temperature control is crucial to prevent the reaction from boiling over.
Reaction Setup and Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still warm to prevent moisture contamination. The setup should consist of a three-neck flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (e.g., connected to a bubbler), and an addition funnel.[1] The entire system should be under an inert atmosphere of nitrogen or argon.[5]
-
Reagent Preparation:
-
In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[5][6]
-
In the addition funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.[5]
-
Prepare a separate solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
-
Reaction Execution:
-
Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice/water bath.[5]
-
Slowly add the acetyl chloride solution from the addition funnel to the cooled AlCl₃ suspension over 10-15 minutes with vigorous stirring.[5] The reaction is exothermic, and a color change to orange or peach is often observed.[7]
-
After the addition of acetyl chloride is complete, add the this compound solution dropwise from the addition funnel.[5] Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[5][6]
-
Stir the reaction mixture at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[5][6]
-
Work-up and Purification:
-
Quenching the Reaction: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[5][6] This step hydrolyzes the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.[5][6]
-
Washing: Combine the organic layers and wash them sequentially with two portions of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][6] Filter off the drying agent and remove the dichloromethane using a rotary evaporator.[5]
-
Purification: The crude product can be purified by techniques such as column chromatography or distillation to yield the desired acylated this compound derivative.[5]
Data Presentation
The following table summarizes representative quantitative data for the Friedel-Crafts acylation of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Acetyl chloride | 1.1 equiv |
| Anhydrous Aluminum Chloride | 1.1 equiv |
| Solvent | Anhydrous Dichloromethane |
| Reaction Conditions | |
| Initial Temperature | 0 °C |
| Reaction Temperature | Room Temperature |
| Reaction Time | 30 - 60 minutes |
| Work-up | |
| Quenching Solution | Ice and Concentrated HCl |
| Extraction Solvent | Dichloromethane |
| Washing Solutions | Saturated NaHCO₃, Brine |
| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |
| Expected Yield | 50-85% (based on similar reactions)[9] |
Experimental Workflow Diagram
Caption: Experimental workflow for the Friedel-Crafts acylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Characterization of 2-Ethyl-1H-indene and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Application Notes
These application notes provide a summary of the key analytical techniques for the characterization of 2-Ethyl-1H-indene, a significant scaffold in medicinal chemistry and materials science. The data presented below is a combination of experimental data for closely related analogs and predicted values based on established spectroscopic principles.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂[1]
-
Molecular Weight: 144.21 g/mol [1]
-
Appearance: Expected to be a colorless to pale yellow oil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The following tables provide predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). These predictions are based on the analysis of the closely related compound, 2-ethyl-1-indanone, and general principles of NMR spectroscopy.[2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CH₂) | ~3.3 | s | 2H |
| H-3 (CH) | ~6.5 | s | 1H |
| H-4, H-7 (Aromatic) | ~7.4 | m | 2H |
| H-5, H-6 (Aromatic) | ~7.2 | m | 2H |
| Ethyl-CH₂ | ~2.5 | q | 2H |
| Ethyl-CH₃ | ~1.2 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~38 |
| C-2 | ~145 |
| C-3 | ~128 |
| C-3a | ~144 |
| C-4 | ~126 |
| C-5 | ~124 |
| C-6 | ~124 |
| C-7 | ~121 |
| C-7a | ~143 |
| Ethyl-CH₂ | ~23 |
| Ethyl-CH₃ | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) is a common technique for this class of compounds.
Table 3: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Ion | Relative Intensity |
| 144 | [M]⁺ | High |
| 129 | [M-CH₃]⁺ | High |
| 115 | [M-C₂H₅]⁺ | Moderate |
Data is based on the NIST WebBook entry for this compound.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound. The following table lists the expected characteristic vibrational frequencies.
Table 4: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Alkane (Ethyl group) |
| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |
| 900-675 | C-H out-of-plane bend | Aromatic |
These predictions are based on general spectroscopic data for aromatic hydrocarbons.[3][4][5]
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for separating it from related impurities or in complex mixtures.
Table 5: Typical Chromatographic Conditions
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | C18 Reverse Phase | Acetonitrile/Water gradient | UV (e.g., 254 nm) |
| GC-MS | HP-5MS or equivalent | Helium | Mass Spectrometry |
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer are:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Acquire the ¹³C NMR spectrum. Typical parameters are:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more, depending on sample concentration
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
Process the ¹³C NMR spectrum and reference it to the CDCl₃ solvent peak (77.16 ppm).
GC-MS Analysis Protocol
Objective: To determine the purity and confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC vials with septa
-
Microsyringe
-
GC-MS instrument with an autosampler
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in dichloromethane.
-
Transfer the solution to a GC vial and cap it.
-
Place the vial in the GC-MS autosampler.
-
Set up the GC-MS method with the following parameters (can be optimized):
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Run the sequence and analyze the resulting chromatogram and mass spectra.
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST).
HPLC Analysis Protocol
Objective: To assess the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC vials with septa
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of the this compound sample (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a working solution by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
-
Transfer the working solution to an HPLC vial.
-
Set up the HPLC method with the following parameters (can be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20-22 min: 95% to 50% B
-
22-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Run the analysis and integrate the peaks in the resulting chromatogram to determine the purity of the sample.
Mandatory Visualization
FGFR1 Signaling Pathway and Inhibition by Small Molecules
Indene derivatives have been investigated as potential inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in various cancers.[4] The following diagram illustrates a simplified FGFR1 signaling pathway and the mechanism of action for small molecule inhibitors.
Caption: Simplified FGFR1 signaling cascade and the inhibitory action of small molecule drugs.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | Signaling by FGFR1 [reactome.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: The Use of 2-Ethyl-1H-indene in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-Ethyl-1H-indene, a bicyclic aromatic hydrocarbon, and its potential applications in the field of fragrance synthesis. Due to the limited publicly available data on the specific use of this compound as a fragrance ingredient, this document also draws upon information from structurally related indane and indene derivatives to provide a predictive assessment of its olfactory properties and formulation considerations.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for this compound and its precursor, 2-ethyl-1-indanone, is presented below. This information is crucial for its synthesis, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ | [1] |
| Molecular Weight | 144.21 g/mol | [2] |
| CAS Number | 17059-50-6 | [2] |
| Appearance | Not Available | [1] |
| Boiling Point (Predicted) | 498.29 K (225.14 °C) | [2] |
| logP (Predicted) | 3.036 | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Table 2: Spectroscopic Data for Characterization
| Data Type | Compound | Key Signals/Fragments | Source |
| Mass Spectrometry (EI) | This compound | m/z: 144 (M+), 129, 115 | [3][4] |
| ¹H NMR (Predicted for this compound) | This compound | Signals expected in the aromatic (δ 7.0-7.5 ppm), vinyl (δ 6.0-6.5 ppm), allylic (δ 3.0-3.5 ppm), and aliphatic (δ 1.0-2.5 ppm) regions. | General NMR Principles |
| ¹H NMR (300 MHz, CDCl₃) | 2-ethyl-1-indanone | Complete assignments available in the cited literature. | [5] |
| ¹³C NMR (75 MHz, CDCl₃) | 2-ethyl-1-indanone | Complete assignments available in the cited literature. | [5] |
Synthesis of this compound: Experimental Protocols
A plausible synthetic route to this compound involves a three-step process starting from the commercially available 1-indanone. The following protocols are based on established organic synthesis methodologies for similar transformations.
Step 1: Synthesis of 2-Ethyl-1-indanone (Alkylation)
This procedure is adapted from general methods for the alkylation of ketones.
-
Materials:
-
1-Indanone
-
Sodium hydride (NaH) or other suitable base
-
Ethyl iodide (CH₃CH₂I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Protocol:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1-indanone in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-ethyl-1-indanone.
-
Step 2: Synthesis of 2-Ethyl-1-indanol (Reduction)
This protocol describes the reduction of the ketone to the corresponding alcohol.
-
Materials:
-
2-Ethyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane
-
-
Protocol:
-
Dissolve 2-ethyl-1-indanone in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase to yield crude 2-ethyl-1-indanol, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 3: Synthesis of this compound (Dehydration)
This final step involves the acid-catalyzed dehydration of the alcohol to form the target alkene.
-
Materials:
-
2-Ethyl-1-indanol
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Dissolve 2-ethyl-1-indanol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography to obtain this compound.
-
Application in Fragrance Synthesis
While specific data for this compound is scarce, the olfactory properties of related indane derivatives suggest its potential as a valuable component in fragrance compositions.
Predicted Olfactory Profile
Based on structurally similar compounds, this compound is anticipated to possess a complex odor profile. The indane nucleus is often associated with floral notes, particularly muguet (lily-of-the-valley), as well as woody and musky characteristics. The presence of the ethyl group and the double bond within the five-membered ring is likely to introduce green, herbaceous, and possibly fruity or spicy nuances. For instance, certain indane derivatives are known to have powerful fruity, sweet, and green notes.
Table 3: Predicted Olfactory Characteristics of this compound
| Olfactory Aspect | Predicted Contribution |
| Primary Notes | Green, Herbaceous, Woody |
| Secondary Notes | Floral (Muguet-like), Fruity |
| Subtleties | Potentially spicy or earthy undertones |
Use in Fragrance Formulations
Given its predicted scent profile, this compound could be utilized in a variety of fragrance types:
-
Green and Fougere Accords: The herbaceous and green facets would make it a suitable component for modernizing classic fougere structures or adding a natural, fresh character to green fragrances.
-
Floral Compositions: It could act as a modifier in floral bouquets, lending a green and slightly woody depth to white floral notes like jasmine and lily-of-the-valley.
-
Woody and Chypre Fragrances: The inherent woody character of the indane structure could be used to enhance and add complexity to woody and chypre compositions.
-
Fruity Accords: Depending on the intensity of its fruity undertones, it might find use in creating novel fruity blends.
Recommended Use Levels (Predicted): Based on similar fragrance molecules, a starting concentration for evaluation in a fragrance concentrate would be in the range of 0.1% to 2.0%. Higher concentrations may be possible depending on the desired effect and the overall composition of the fragrance.
Stability and Performance
The stability of fragrance ingredients is critical for their successful application.[2][6] As an unsaturated hydrocarbon, this compound may be susceptible to oxidation over time, especially when exposed to air and light. This could potentially lead to a change in its odor profile. It is recommended that formulations containing this ingredient include antioxidants to improve stability.
Stability Testing Protocol:
-
Prepare a solution of this compound at a typical use concentration in a relevant base (e.g., ethanol for fine fragrance, a surfactant base for personal care products).
-
Divide the solution into several samples.
-
Store the samples under various conditions:
-
Room temperature in the dark (control)
-
Elevated temperature (e.g., 40-50 °C)
-
Exposure to UV light
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for any changes in color, clarity, and, most importantly, odor.
-
Compare the odor of the aged samples to the control to assess the stability of the fragrance note.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound from 1-indanone.
Fragrance Development Workflow
Caption: General workflow for fragrance development incorporating this compound.
References
- 1. mlapbotanicals.com [mlapbotanicals.com]
- 2. Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions - Google Patents [patents.google.com]
- 5. microtrac.com [microtrac.com]
- 6. orchadia.org [orchadia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Ethyl-1H-indene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Ethyl-1H-indene. The indene scaffold is a crucial structural motif in numerous biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the functionalization of the indene core, enabling the synthesis of a diverse range of derivatives with applications in drug discovery and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that form a carbon-carbon or carbon-heteroatom bond with the aid of a palladium catalyst. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and generally high yields. Key named reactions in this category include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, each offering a unique pathway for the formation of specific bond types.
Application of Cross-Coupling to this compound
The functionalization of this compound via palladium-catalyzed cross-coupling reactions allows for the introduction of various substituents at different positions of the indene ring system. This capability is of significant interest for the synthesis of novel compounds with potential pharmaceutical or material science applications. While specific literature on the cross-coupling of this compound is limited, protocols for structurally similar indene derivatives can be adapted. The following sections provide generalized protocols and data for key cross-coupling reactions that can be applied to this compound, along with a specific example of a Suzuki coupling for the synthesis of a related indene derivative.
Data Presentation: Reaction Parameters for Indene Derivative Synthesis
The following table summarizes typical reaction conditions for the palladium-catalyzed synthesis of indene derivatives, which can be used as a starting point for the optimization of reactions with this compound.
| Reaction Type | Aryl Halide/Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki Coupling | 4-Bromoacetophenone | Pd(OAc)₂ (0.005) | None | K₂CO₃ (2.0) | PEG400/TBAB | 110 | 1 | ~98 |
| Suzuki Coupling | Aryl Halide | Pd(PPh₃)₄ (3) | PPh₃ (as part of catalyst) | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 100 | 12 | 75-90 |
| Heck Reaction | Aryl Bromide | Pd EnCat® 40 (0.8) | --- | AcONa (2.5) & Et₄NCl (3.0) | Ethanol | 140 (mw) | 0.5 | High |
| Sonogashira Coupling | Iodobenzene | 5% Pd on Alumina | --- | --- | THF-DMA (9:1) | 75 | 72 | Low |
| Buchwald-Hartwig | Aryl Halide | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | 2-24 | Varies |
Note: The data presented is for indene derivatives and related substrates and should be considered as a guideline for reactions with this compound. Optimization of these conditions is likely necessary.
Experimental Protocols
The following are detailed protocols for common palladium-catalyzed cross-coupling reactions, which can be adapted for use with this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indene Derivative
This protocol is adapted from a procedure for the synthesis of substituted indenes and can be used as a starting point for the coupling of a halo-substituted this compound with a boronic acid.
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
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Potassium carbonate (K₂CO₃) (2.0 equiv)
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Toluene
-
Water
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the halo-substituted this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 equiv).
-
Add a 3:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: General Procedure for Heck Reaction[1]
This protocol describes a microwave-assisted Heck reaction in a green solvent and can be adapted for the coupling of a halo-substituted this compound with an alkene.[1]
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Alkene (1.0 equiv)
-
Pd EnCat® 40 (0.8 mol%)
-
Sodium acetate (AcONa) (2.5 equiv)
-
Tetraethylammonium chloride (Et₄NCl) (3.0 equiv)
-
Ethanol
Procedure:
-
In a microwave vial, add the halo-substituted this compound (100 mg, 1 equiv), Et₄NCl (3 equiv), AcONa (2.5 equiv), and Pd EnCat® 40 (0.8 mol%).
-
Disperse the reagents in ethanol (2 mL).
-
Add the alkene (1 equiv) to the mixture.
-
Heat the reaction mixture using microwave irradiation at 140 °C for a single cycle of 30 minutes with high magnetic stirring.[1]
-
After cooling, the reaction mixture can be worked up by removing the solvent and purifying the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
This protocol provides a general method for the coupling of an aryl halide with a terminal alkyne, which can be adapted for a halo-substituted this compound.
Materials:
-
Halo-substituted this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (cat.)
-
Copper(I) iodide (CuI) (cat.)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the halo-substituted this compound (1.0 equiv), terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and triethylamine.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Ethyl-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Ethyl-1H-indene. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
| Problem | Potential Cause | Recommended Solution |
| Low overall yield after purification. | - Product loss during transfers: Multiple transfer steps between flasks and columns can lead to significant loss of material. - Decomposition on silica gel: Standard silica gel is acidic and can cause decomposition or polymerization of the acid-sensitive indene core. - Aggressive distillation conditions: High temperatures can lead to thermal degradation. - Inefficient extraction: The product may not have been fully extracted from the reaction mixture. | - Minimize the number of transfers. Rinse glassware with the solvent used in the next step to recover residual product. - Use deactivated (neutralized) silica gel for column chromatography. A common method is to wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine. - Use vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.[1] - Ensure complete extraction by performing multiple extractions with an appropriate solvent and checking for the presence of the product in the aqueous layer via TLC. |
| Final product is a yellow or brownish oil/solid instead of a colorless liquid. | - Oxidation: The indene scaffold is susceptible to air oxidation, which can form colored impurities. This is particularly true at the allylic positions. | - Conduct purification steps, especially solvent removal and product storage, under an inert atmosphere (e.g., Nitrogen or Argon). - Use degassed solvents for chromatography and recrystallization. - Store the purified product at low temperatures (-20°C) under an inert atmosphere and protected from light. |
| Presence of multiple spots on TLC after purification. | - Isomerization: The double bond in the five-membered ring can migrate, especially in the presence of acid or base, leading to a mixture of isomers (e.g., 1-Ethyl-1H-indene and 3-Ethyl-1H-indene).[2] - Incomplete separation: The chosen chromatography conditions may not be optimal for separating the product from closely related impurities. - Unreacted starting materials or byproducts: The initial reaction may not have gone to completion, or side reactions may have occurred. | - Use deactivated silica gel for column chromatography to minimize acid-catalyzed isomerization. - Optimize the eluent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., 0-5% ethyl acetate in hexane) can improve the separation of isomers. - Analyze the crude reaction mixture by TLC or ¹H NMR before purification to identify the number of components and adjust the purification strategy accordingly. |
| Streaking or tailing of spots on the TLC plate. | - Sample overloading: Applying too much sample to the TLC plate can lead to poor separation. - Inappropriate solvent system: The polarity of the developing solvent may not be suitable for the compound. - Acidic or basic nature of the compound: If the compound has acidic or basic properties, it can interact with the silica gel on the TLC plate, causing streaking. | - Apply a smaller, more concentrated spot of the sample to the TLC plate. - Experiment with different solvent systems of varying polarities. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to suppress ionization and improve the spot shape. |
| Product crystallizes in the condenser during distillation. | - Cooling water is too cold: This can cause the product to solidify in the condenser. - High melting point of the product: If the product has a relatively high melting point, it may solidify upon cooling. | - Increase the temperature of the cooling water or reduce its flow rate. - In some cases, an air condenser may be more appropriate than a water-cooled condenser. |
| Oiling out during recrystallization. | - Solvent polarity changes too rapidly: Adding a non-solvent too quickly can cause the product to separate as an oil rather than crystals. - Solution is too concentrated: A supersaturated solution is more likely to oil out. - Cooling is too rapid: Rapid cooling does not allow sufficient time for crystal lattice formation. | - Add the non-solvent dropwise to the hot solution with vigorous stirring. - Use a slightly larger volume of the primary solvent to avoid oversaturation. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities include unreacted starting materials, byproducts from the synthesis, isomers such as 1-Ethyl-1H-indene, and oxidation products. The specific impurities will depend on the synthetic route used.
Q2: Which purification method is best for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Distillation is suitable for removing non-volatile impurities and solvents. Vacuum distillation is recommended to prevent thermal decomposition.
-
Column chromatography is effective for separating isomers and other closely related impurities. The use of deactivated silica gel is crucial to prevent isomerization and degradation.
-
Recrystallization can be used if the crude product is a solid and a suitable solvent system can be found. It is effective for removing small amounts of impurities.
Q3: How can I prevent the isomerization of this compound during purification?
A3: To prevent isomerization, avoid acidic conditions. For column chromatography, use silica gel that has been neutralized by washing with a solvent containing a small amount of a base like triethylamine. When working with the compound in solution, use neutral solvents and avoid strong acids.
Q4: What is the recommended storage condition for purified this compound?
A4: Due to its sensitivity to air and light, purified this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8°C).
Q5: My ¹H NMR spectrum shows a mixture of isomers. How can I differentiate between this compound and its isomers?
A5: The position of the double bond in the five-membered ring will result in distinct signals in the ¹H NMR spectrum. For this compound, you would expect to see a signal for the vinylic proton. In contrast, 1-Ethyl-1H-indene would show a signal for the proton at the 1-position, which would be a multiplet due to coupling with the adjacent protons. Careful analysis of the chemical shifts and coupling patterns will allow for the identification of the different isomers.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the purification of this compound. Please note that some values are estimated based on the parent compound, indene, or related structures.
| Parameter | Value | Source/Comment |
| Molecular Weight | 144.21 g/mol | [3] |
| Boiling Point | ~225 °C (498 K) | Calculated value.[4] Vacuum distillation is recommended. |
| Solubility | Insoluble in water; Soluble in most organic solvents (e.g., hexane, ethanol, ethyl acetate). | [5] |
| Column Chromatography (Typical Conditions) | ||
| Stationary Phase | Deactivated Silica Gel (230-400 mesh) | To prevent isomerization. |
| Eluent System | Hexane/Ethyl Acetate Gradient (e.g., 0-5% Ethyl Acetate) | To separate non-polar impurities and isomers. |
| Expected Yield | 80-95% | Dependent on crude purity. |
| Purity After | >98% (by GC or NMR) | |
| Recrystallization (General Guidance) | ||
| Suitable Solvents | Alcohols (e.g., ethanol, isopropanol), or a mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate). | A solvent screen is recommended. |
| Expected Yield | 60-85% | Dependent on crude purity and solvent choice. |
| Purity After | >99% (by GC or NMR) |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing non-volatile impurities and solvents from crude this compound.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar or boiling chips.
-
Distillation:
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 225 °C at atmospheric pressure; this will be significantly lower under vacuum.
-
-
Product Collection: Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool to room temperature before collecting the purified product.
Protocol 2: Purification by Column Chromatography
This protocol is effective for separating this compound from isomers and other impurities of similar polarity.
Methodology:
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in hexane.
-
Add triethylamine to the slurry (approximately 1% of the total solvent volume).
-
Stir for 15-20 minutes, then pack the column with the slurry.
-
-
Column Packing:
-
Wet-pack the column with the deactivated silica gel slurry in hexane.
-
Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with 100% hexane.
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and slowly increasing to 5%).
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid or can be induced to crystallize. A solvent screening is necessary to identify the optimal solvent or solvent pair.
Methodology:
-
Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
-
-
Dissolution:
-
In an Erlenmeyer flask, add the crude product and the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. 22351-56-0 CAS MSDS (2-ETHYL-1-INDANONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1H-Indene, 1-ethyl- | C11H12 | CID 236404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 17059-50-6 [amp.chemicalbook.com]
- 4. chemeo.com [chemeo.com]
- 5. chembk.com [chembk.com]
Technical Support Center: Synthesis of 2-Ethyl-1H-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Ethyl-1H-indene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
A common synthetic route to this compound involves a three-step process:
-
Alkylation of indanone to form 2-ethyl-1-indanone.
-
Reduction of 2-ethyl-1-indanone to 2-ethyl-1-indanol.
-
Dehydration of 2-ethyl-1-indanol to yield this compound.
This guide will address common issues and byproducts encountered during this synthetic sequence.
Q1: I am seeing a significant amount of unreacted 1-indanone in my first step. How can I improve the yield of 2-ethyl-1-indanone?
A1: Incomplete alkylation is a common issue. Here are several factors to consider for optimization:
-
Base and Solvent: The choice of base and solvent is critical for the deprotonation of 1-indanone to form the enolate intermediate. Ensure your base (e.g., sodium ethoxide, potassium tert-butoxide) is fresh and the solvent (e.g., ethanol, THF) is anhydrous. Water can quench the enolate, leading to recovery of the starting material.
-
Reaction Temperature: The alkylation is typically performed at low temperatures to control the reaction rate and minimize side reactions. However, if the reaction is sluggish, a modest increase in temperature might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Alkylating Agent: Ensure the ethylating agent (e.g., ethyl iodide, ethyl bromide) is of high purity and added slowly to the reaction mixture to prevent side reactions.
Q2: During the reduction of 2-ethyl-1-indanone with sodium borohydride, I observe an incomplete reaction. What could be the cause?
A2: If the reduction of the ketone to the alcohol is not going to completion, consider the following:
-
Purity of Reactants: Ensure the 2-ethyl-1-indanone is pure. Impurities from the previous step can interfere with the reduction.
-
Solvent: The choice of solvent (e.g., methanol, ethanol) can influence the rate of reduction. Ensure the solvent is anhydrous.
-
Stoichiometry of the Reducing Agent: While sodium borohydride is a relatively mild reducing agent, you may need to use a larger excess to drive the reaction to completion.
-
Reaction Time and Temperature: These reactions are often run at room temperature or below. If the reaction is slow, increasing the reaction time or slightly raising the temperature could improve the conversion.
Q3: My final product after dehydration contains isomeric impurities. How can I improve the selectivity for this compound?
A3: The formation of isomeric indenes is a common byproduct of the dehydration of 2-ethyl-1-indanol. The primary isomers of concern are 1-ethyl-1H-indene and 3-ethyl-1H-indene.
-
Choice of Dehydrating Agent: Strong acids like sulfuric acid or phosphoric acid can lead to rearrangements and the formation of a mixture of isomers. Milder dehydration conditions, such as using p-toluenesulfonic acid (p-TsOH) in a solvent that allows for azeotropic removal of water (e.g., toluene), can favor the formation of the desired thermodynamic product.
-
Temperature Control: High temperatures can promote isomerization. Running the reaction at the lowest effective temperature is recommended.
-
Purification: Careful column chromatography can often separate the desired this compound from its isomers.
Q4: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?
A4: The formation of a high molecular weight species is likely due to the dimerization or polymerization of the indene product, which is prone to such reactions, especially in the presence of acid.
-
Minimize Reaction Time: Do not prolong the reaction time unnecessarily after the starting material has been consumed (as monitored by TLC).
-
Quenching the Reaction: Promptly quench the reaction by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent polymerization.
Quantitative Data on Byproduct Formation (Illustrative)
The following table provides an illustrative summary of potential byproduct formation under different reaction conditions. Actual yields may vary based on specific experimental parameters.
| Step | Reaction Condition | Desired Product Yield | Common Byproduct(s) | Byproduct Yield |
| Alkylation | NaOEt, EtOH, 0°C to rt | 75% | Unreacted 1-indanone | 15% |
| LDA, THF, -78°C | 85% | Poly-alkylated products | 5% | |
| Reduction | NaBH₄, MeOH, rt | 90% | Unreacted 2-ethyl-1-indanone | 5% |
| Dehydration | H₂SO₄, heat | 60% | 1-Ethyl-1H-indene, 3-Ethyl-1H-indene | 25% |
| p-TsOH, Toluene, reflux | 80% | 1-Ethyl-1H-indene, 3-Ethyl-1H-indene | 10% | |
| Dimer/Polymer | 5% |
Experimental Protocols
Step 1: Synthesis of 2-ethyl-1-indanone
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0°C under an inert atmosphere, add 1-indanone (1.0 eq) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-ethyl-1-indanol
-
Dissolve 2-ethyl-1-indanone (1.0 eq) in methanol at room temperature.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 25°C.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
Step 3: Synthesis of this compound
-
Dissolve 2-ethyl-1-indanol (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 3 hours, or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
How to improve the yield of 2-Ethyl-1h-indene synthesis
Technical Support Center: 2-Ethyl-1H-indene Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
Q1: I am experiencing a low yield in my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yields can arise from several factors. Here are some key areas to investigate:
-
Reagent and Solvent Quality: Ensure all reagents and solvents are pure and anhydrous, particularly for moisture-sensitive catalytic reactions. Impurities in starting materials can inhibit catalysts and lead to side reactions.
-
Reaction Temperature: Inadequate temperature control can result in the formation of undesired byproducts. It is crucial to maintain the optimal reaction temperature as specified in the protocol.
-
Catalyst Activity: If you are using a catalytic method, verify that the catalyst has not degraded. Use the correct catalyst loading, as too little can lead to an incomplete reaction and too much can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition.
-
Workup and Purification: Significant product loss can occur during extraction and purification steps. Optimize your extraction procedure and consider using flash column chromatography for efficient purification.
Q2: My reaction is producing a mixture of regioisomers instead of the desired this compound. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge in the synthesis of substituted indenes. The formation of the desired isomer is often influenced by steric and electronic factors of the reactants and the choice of catalyst.
For instance, in Rh(I)-catalyzed syntheses, the steric bulk of the substituents on the alkyne starting material plays a significant role in determining the major regioisomer. To favor the formation of this compound, one might react a suitable phenyl precursor with an alkyne that sterically or electronically directs the ethyl group to the desired position. Experimenting with different catalysts, ligands, and solvent systems can also be beneficial in controlling the regioselectivity.
Q3: I am having difficulty with the purification of the final this compound product. What are the recommended purification methods?
A3: Purification of indene derivatives can be challenging due to their potential instability and the presence of closely related byproducts. Flash column chromatography on silica gel is a commonly used and effective method for purifying indenes. The choice of eluent is critical; a non-polar solvent system, such as a mixture of hexane and ethyl acetate, is often effective. It is advisable to start with a low polarity eluent and gradually increase the polarity to separate the product from impurities.
Q4: Are there any common side reactions I should be aware of during the synthesis of this compound?
A4: Yes, several side reactions can occur, depending on the chosen synthetic route. These can include polymerization of the indene product, over-reduction if using reducing agents, and the formation of isomeric indenes. Careful control of reaction conditions, such as temperature and reaction time, can help to minimize these unwanted side reactions.
Quantitative Data Summary
The following table summarizes yields for different indene synthesis methods, which can serve as a benchmark for your experiments. Note that the specific yield for this compound will depend on the precise conditions and starting materials used.
| Method | Catalyst/Reagent | Starting Materials | Product | Yield (%) | Reference |
| FeCl₃-Catalyzed Annulation | FeCl₃ | N-benzylic sulfonamide, internal alkyne | Functionalized indene | 78% (for 1-phenyl-2-(ethoxycarbonyl)-1H-indene) | Liu, C.-R., et al. (2010) |
| Rh(I)-Catalyzed Annulation | [RhCl(cod)]₂ | 2-(Chloromethyl)phenylboronic acid, alkyne | Indene derivative | High yields reported | Miyamoto, M., et al. (2008) |
| Multi-step Synthesis | LiAlH₄ (reducing agent) | 2,3-dihydro-1-indenone derivative | Indene derivative | 95% (for 5-methoxy indene) | CN101318887B |
| Multi-step Synthesis | LiAlH₄ (reducing agent) | 2,3-dihydro-1-indenone derivative | Indene derivative | 92% (for 2-methyl indene) | CN101318887B |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the synthesis of indene derivatives. These can be adapted for the synthesis of this compound.
Protocol 1: FeCl₃-Catalyzed Synthesis of Functionalized Indenes
This protocol is based on the method described by Liu, C.-R., et al. (2010) and can be adapted by using an appropriate alkyne to yield the 2-ethyl substituent.
Materials:
-
N-benzylic sulfonamide (1.0 mmol)
-
1-Butyne (1.2 mmol)
-
Anhydrous FeCl₃ (0.1 mmol, 10 mol%)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add the N-benzylic sulfonamide, and anhydrous FeCl₃.
-
Add anhydrous DCE to the tube via syringe.
-
Introduce 1-butyne to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 1-4 hours).
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired this compound.
Protocol 2: Rh(I)-Catalyzed Synthesis of Indenes
This protocol is based on the method described by Miyamoto, M., et al. (2008).
Materials:
-
2-(Chloromethyl)phenylboronic acid (0.5 mmol)
-
1-Butyne (0.6 mmol)
-
[RhCl(cod)]₂ (0.0125 mmol, 2.5 mol%)
-
Na₂CO₃ (1.0 mmol)
-
Dioxane (2.0 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add 2-(chloromethyl)phenylboronic acid, [RhCl(cod)]₂, and Na₂CO₃ to a screw-capped vial.
-
Outside the glovebox, add dioxane, water, and 1-butyne to the vial.
-
Seal the vial and heat the mixture at 50 °C for 12 hours.
-
After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound.
Visualizations
Experimental Workflow for Indene Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical approach to troubleshooting low yields in your synthesis.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Technical Support Center: Polymerization of Indene Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the polymerization of indene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My indene monomer is yellow/brown. Can I still use it for my polymerization?
A yellow or brown discoloration in indene monomer suggests oxidation and/or the formation of oligomers.[1] For sensitive polymerization reactions, especially those aiming for controlled molecular weight and low polydispersity, it is crucial to use purified monomer. The presence of these impurities can negatively impact the reaction. It is highly recommended to purify the indene by passing it through a column of activated basic alumina or by distillation under reduced pressure to remove colored impurities and oligomers.[1]
Q2: Uncontrolled polymerization occurred in my monomer bottle during storage. What happened and what should I do?
Indene is prone to polymerization, which can be initiated by exposure to heat, light, air (oxygen), and acid or radical initiators.[1] If the inhibitor present in the monomer is depleted, or if the storage conditions are not ideal (e.g., not refrigerated, exposure to light), spontaneous polymerization can occur. If the monomer has partially polymerized, it may be possible to recover the unreacted monomer by distillation.[1] However, if the monomer has fully solidified, it should be disposed of as hazardous waste according to your institution's guidelines. To prevent this, always store indene and its derivatives at 2-8°C in a dark, tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What is the reddish color I observe during my cationic polymerization of indene?
The observation of a blood-red color during the reaction is a characteristic indicator of the polyindenyl cation, which is the active species in the cationic polymerization of indene. The persistence of this color suggests that the polymerization is proceeding via a cationic mechanism.
Q4: What are the key factors to achieve a high molecular weight polyindene?
Several factors influence the final molecular weight of polyindene in a cationic polymerization. Lower reaction temperatures generally lead to higher molecular weights.[2] For instance, polymerization of indene with Lewis acids at -70°C can yield high molecular weight polymers.[2] Monomer purity is also critical, as impurities can act as chain-terminating or transfer agents, limiting the chain length. The choice of initiator and solvent also plays a significant role. Living cationic polymerization techniques have been developed to produce well-defined polyindene with controlled molecular weights.
Troubleshooting Guide
Problem 1: Low or No Polymer Yield
Question: I followed a standard cationic polymerization protocol for my indene derivative, but I obtained a very low yield of polymer, or the reaction did not seem to initiate at all. What are the potential causes and how can I fix this?
| Potential Cause | Suggested Solution |
| Ineffective Initiator/Co-initiator | Ensure the initiator and any co-initiators are fresh and have been stored under the proper conditions (e.g., moisture-free). For Lewis acid initiators, traces of a proton source (e.g., water) are often required for initiation; ensure your system is not overly dry if this is the case. |
| Presence of Inhibitors | Commercial indene derivatives contain inhibitors (e.g., TBC, MEHQ) to prevent spontaneous polymerization.[1] These must be removed immediately before the reaction by passing the monomer through a basic alumina column or by distillation. |
| Impurities in Monomer or Solvent | Impurities, especially those that are nucleophilic (e.g., water, alcohols), can terminate the cationic propagating centers. Ensure the monomer is purified and the solvent is rigorously dried before use. |
| Incorrect Reaction Temperature | While lower temperatures often favor higher molecular weights, some initiating systems have an optimal temperature range for efficient initiation. Consult the literature for the specific initiator you are using. |
| Insufficient Reaction Time | Polymerization may be slow. Try extending the reaction time and monitor the progress by taking aliquots and analyzing for monomer conversion (e.g., by ¹H NMR or GC). |
Problem 2: Low Molecular Weight of the Final Polymer
Question: My polymerization yielded a product, but characterization shows a much lower molecular weight than desired. How can I increase the molecular weight of my polyindene derivative?
| Potential Cause | Suggested Solution |
| High Reaction Temperature | In cationic polymerization, higher temperatures often increase the rate of chain transfer reactions, which terminate growing polymer chains and lead to lower molecular weights.[2] Conducting the polymerization at a lower temperature (e.g., -20°C to -78°C) is a common strategy to increase molecular weight.[2] |
| High Initiator Concentration | A higher concentration of the initiator leads to the formation of more polymer chains, and with a fixed amount of monomer, this results in shorter chains on average. To increase molecular weight, decrease the initiator concentration (i.e., increase the monomer-to-initiator ratio). |
| Chain Transfer Reactions | Chain transfer to the monomer, solvent, or impurities can limit the molecular weight. Ensure high purity of all reagents. Some solvents are more prone to chain transfer; consider changing to a different solvent. |
| Premature Termination | Traces of water or other nucleophilic impurities can terminate the growing polymer chains. Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere. |
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Question: The GPC analysis of my polyindene shows a high PDI (>1.5). How can I obtain a polymer with a narrower molecular weight distribution?
| Potential Cause | Suggested Solution |
| Slow Initiation Compared to Propagation | If the initiation of new polymer chains is slow and occurs throughout the polymerization process, the chains will have varying growth times, leading to a broad distribution of chain lengths. Aim for a rapid initiation by ensuring the initiator is added quickly to a well-stirred solution at the correct temperature. |
| Chain Transfer and Termination Reactions | Uncontrolled chain transfer and termination events lead to "dead" polymers of various lengths, significantly broadening the PDI.[3] Minimize these by using highly purified reagents and solvents, and optimizing the reaction temperature. |
| Non-"Living" Polymerization Conditions | Conventional cationic polymerizations are often prone to side reactions that broaden the PDI. To achieve a narrow PDI, consider using a "living" or "controlled" cationic polymerization system. These systems are designed to minimize termination and chain transfer, allowing for the synthesis of polymers with well-defined molecular weights and low PDIs (typically < 1.2).[4] |
| Temperature Gradients in the Reaction | Poor stirring or a highly exothermic reaction can create temperature gradients within the reactor, leading to different polymerization rates and a broader PDI. Ensure efficient stirring and effective temperature control, especially during initiator addition. |
Problem 4: Discolored Final Polymer
Question: After purification, my polyindene derivative is still colored (e.g., yellow or brown). How can I obtain a colorless product?
| Potential Cause | Suggested Solution |
| Oxidation of the Polymer | Exposure of the polymer to air, especially at elevated temperatures during drying, can cause oxidation and discoloration. Dry the purified polymer under vacuum at a moderate temperature. |
| Residual Catalyst/Initiator | Some initiator systems, particularly certain Lewis acids, can lead to colored residues in the final product. Ensure the quenching and purification steps are thorough. |
| Side Reactions During Polymerization | High reaction temperatures can sometimes lead to side reactions that produce colored byproducts. Consider running the polymerization at a lower temperature. |
| Inefficient Purification | The initial colored impurities from the monomer may not have been completely removed. For purification, dissolve the polymer in a good solvent (e.g., toluene, dichloromethane) and re-precipitate it by adding it to a non-solvent (e.g., methanol).[5] This process should be repeated until the precipitate is colorless. Activated carbon treatment of the polymer solution before precipitation can also help remove colored impurities. |
Data Presentation
The following table summarizes typical experimental data for the cationic polymerization of indene under various conditions, illustrating the influence of the initiating system and temperature on the polymer properties.
| Initiating System | [Monomer] (M) | Temperature (°C) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| AlCl₃ | 2.0 - 3.0 | -20 | ~20 | 30,000 - 45,000 | >2.0 |
| SnCl₄, TiCl₄, or BF₃ | - | -70 | High | up to 2 x 10⁶ | Broad |
| Cumyl chloride / SnCl₄ | < 2.0 | -15 | - | up to 20,000 | Controlled |
| Living Cationic Systems | Varies | Varies | High | Controlled | < 1.2 |
This table is a compilation of representative data from various sources to illustrate trends.[2][4][5]
Experimental Protocols
Protocol 1: Purification of Indene Monomer (Inhibitor Removal)
Objective: To remove the polymerization inhibitor (e.g., TBC, MEHQ) from commercial indene before use.
Materials:
-
Indene containing inhibitor
-
Activated basic alumina
-
Glass chromatography column
-
Anhydrous solvent (e.g., hexane)
-
Round-bottom flask
-
Nitrogen or argon gas supply
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Prepare a slurry of activated basic alumina in anhydrous hexane and pour it into the column to create a packed bed (e.g., 10-15 cm in length for a standard lab-scale purification).
-
Drain the excess hexane until the solvent level is just at the top of the alumina bed.
-
Carefully add the indene monomer to the top of the column.
-
Elute the monomer through the column using gravity or gentle pressure from an inert gas.
-
Collect the purified, inhibitor-free indene in a flame-dried round-bottom flask under an inert atmosphere.
-
The purified monomer should be used immediately for the best results.
Protocol 2: Cationic Polymerization of Indene with SnCl₄
Objective: To synthesize polyindene via cationic polymerization using stannic chloride (SnCl₄) as an initiator.
Materials:
-
Purified, inhibitor-free indene
-
Anhydrous dichloromethane (DCM)
-
Stannic chloride (SnCl₄)
-
Methanol (for quenching and precipitation)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Gas-tight syringes
-
Inert atmosphere setup (Schlenk line with nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Setup: Assemble the flame-dried Schlenk flask under a positive pressure of inert gas.
-
Monomer Solution: In the flask, dissolve the desired amount of purified indene in anhydrous DCM (e.g., to make a 1 M solution).
-
Cooling: Cool the stirred monomer solution to the target reaction temperature (e.g., -78°C).
-
Initiator Preparation: In a separate, dry vial under an inert atmosphere, prepare a stock solution of SnCl₄ in anhydrous DCM (e.g., 0.1 M).
-
Initiation: Using a gas-tight syringe, rapidly add the calculated volume of the SnCl₄ solution to the vigorously stirred monomer solution. A characteristic color change should be observed.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the temperature and inert atmosphere.
-
Quenching: Terminate the polymerization by adding a few milliliters of cold methanol to the reaction mixture. The color should dissipate.
-
Isolation and Purification:
-
Allow the mixture to warm to room temperature.
-
Slowly pour the polymer solution into a large beaker of vigorously stirred methanol (at least 10x the volume of the reaction mixture) to precipitate the polyindene.
-
Collect the white polymer precipitate by vacuum filtration.
-
Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the purified polyindene in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
-
Protocol 3: Characterization of Polyindene
Objective: To determine the molecular weight (Mₙ) and polydispersity index (PDI) of the synthesized polyindene.
Method: Gel Permeation Chromatography (GPC)
-
Sample Preparation: Prepare a dilute solution of the dried polyindene in a suitable solvent for GPC (e.g., tetrahydrofuran - THF, or toluene) at a known concentration (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm PTFE filter) to remove any dust or particulate matter.
-
Analysis: Inject the filtered sample into the GPC system. The system will separate the polymer chains based on their hydrodynamic volume.
-
Calibration: Use a calibration curve generated from polymer standards of known molecular weight (e.g., polystyrene standards) to determine the Mₙ and PDI of the polyindene sample.
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow for Cationic Polymerization
Caption: General experimental workflow for cationic polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of Monomer Concentration and Dielectric Constant on Transfer Reactions in the Carbocationic Polymerization of Indene | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-1H-indene Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the alkylation of 2-Ethyl-1H-indene. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of this compound and offers potential solutions in a question-and-answer format.
Q1: I am observing a low yield of my desired alkylated product. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete deprotonation, side reactions, or poor reactivity of the alkylating agent.
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Incomplete Deprotonation: The acidity of the C1 proton of this compound is crucial for its alkylation. Ensure you are using a sufficiently strong base to achieve complete deprotonation. The choice of base is critical and should be guided by the pKa of this compound.
-
Side Reactions: Over-alkylation, where the desired mono-alkylated product reacts further to give a di-alkylated product, is a common side reaction. This can be minimized by controlling the stoichiometry of the alkylating agent. Polymerization of the starting material or product can also occur, especially at higher temperatures.
-
Alkylating Agent Reactivity: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, consider switching to a more reactive one or using an additive like sodium iodide to promote the reaction.
Q2: My reaction is producing a mixture of C1 and C3 alkylated isomers. How can I improve the regioselectivity for C1 alkylation?
A2: The formation of both C1 and C3 alkylated products is a common challenge in indene chemistry. The C1 position is typically the kinetic site of deprotonation, while the resulting anion can equilibrate to a more stable isomer, leading to C3 alkylation.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the C1-alkylated isomer.
-
Choice of Base and Solvent: The combination of base and solvent can influence the regioselectivity. Less coordinating solvents may favor C1 alkylation. For instance, using a strong, non-nucleophilic base at low temperatures can enhance C1 selectivity.
-
Counterion Effects: The nature of the counterion from the base can also play a role. Lithium cations, for example, are known to coordinate more strongly with certain intermediates, which can influence the reaction pathway.
Q3: I am observing significant amounts of a di-alkylated byproduct. How can I favor mono-alkylation?
A3: The formation of di-alkylated products occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent.
-
Stoichiometry Control: Use a slight excess of this compound relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus disfavoring the second alkylation step.
-
Reaction Time: Monitor the reaction closely by techniques like TLC or GC-MS and stop the reaction once the desired mono-alkylated product is predominantly formed.
Q4: My reaction is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
A4: The formation of tar or polymeric material is often a sign of decomposition or unwanted side reactions, which can be triggered by several factors.
-
Thermal Instability: Exothermic alkylation reactions can lead to a rapid increase in temperature, known as a thermal runaway, which can cause decomposition. Ensure your reaction is adequately cooled and monitored.
-
Air Sensitivity: The indenyl anion is sensitive to air and can be oxidized. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can initiate side reactions. Always use pure and dry reagents and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the deprotonation of this compound?
A1: The choice of base is critical for successful alkylation. The ideal base should be strong enough to completely deprotonate the indene at the C1 position. Common choices include:
-
n-Butyllithium (n-BuLi): A very strong base that is effective for deprotonating indenes. It is typically used at low temperatures (e.g., -78 °C) in ethereal solvents like THF or diethyl ether.
-
Sodium Hydride (NaH): A strong base that is often used in polar aprotic solvents like DMF or THF.
-
Potassium tert-butoxide (t-BuOK): A strong, non-nucleophilic base that can be effective.
To select the appropriate base, you should consider the pKa of the conjugate acid of the base, which should be significantly higher than the pKa of this compound.
Q2: Which solvent is most suitable for the alkylation of this compound?
A2: The choice of solvent can significantly impact the reaction's success by influencing the solubility of reagents, the stability of the indenyl anion, and the reaction rate.
-
Ethereal Solvents (THF, Diethyl Ether): These are commonly used, especially with organolithium bases, as they are relatively non-reactive and can solvate the metal cation.
-
Polar Aprotic Solvents (DMF, DMSO): These solvents can increase the rate of SN2 reactions but may also promote side reactions if not used carefully.
-
Non-polar Aromatic Solvents (Toluene, Xylene): These are often used in phase-transfer catalysis conditions.
Q3: Can Phase-Transfer Catalysis (PTC) be used for the alkylation of this compound?
A3: Yes, Phase-Transfer Catalysis (PTC) is a powerful technique for alkylation reactions and can be a good alternative to using strong, hazardous bases in anhydrous conditions.
-
How it works: PTC facilitates the transfer of the indenyl anion from an aqueous or solid phase to an organic phase where the alkylating agent is present.
-
Typical Conditions: This usually involves a biphasic system (e.g., toluene/water), an inorganic base (e.g., NaOH, K₂CO₃), and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).
-
Advantages: PTC can offer milder reaction conditions, easier workup, and the use of less hazardous reagents.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can observe the disappearance of the starting material (this compound) and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify byproducts.
Data Presentation
Table 1: Influence of Reaction Parameters on the Alkylation of Indene Derivatives
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Base | n-BuLi | NaH | n-BuLi is generally stronger and may lead to faster deprotonation at low temperatures. NaH is often used at slightly higher temperatures. |
| Solvent | THF | DMF | THF is a good choice for organolithium bases. DMF can accelerate the reaction but may also increase the likelihood of side reactions. |
| Temperature | -78 °C | Room Temperature | Low temperatures generally favor kinetic control and can improve regioselectivity for C1 alkylation. Room temperature may lead to a mixture of isomers. |
| Alkylating Agent | Alkyl Iodide | Alkyl Bromide | Alkyl iodides are more reactive and will lead to faster reaction times. |
Table 2: Troubleshooting Common Issues in this compound Alkylation
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation | Use a stronger base or increase the reaction time for deprotonation. |
| Low reactivity of alkylating agent | Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I) or add NaI as a catalyst. | |
| Poor Regioselectivity | Thermodynamic control | Lower the reaction temperature to favor the kinetic product. |
| Solvent effects | Experiment with less coordinating solvents. | |
| Di-alkylation | Excess alkylating agent | Use a slight excess of the indene starting material. Add the alkylating agent slowly. |
| Polymerization | High temperature | Ensure adequate cooling and temperature control. |
| Presence of oxygen | Perform the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: General Procedure for C1-Alkylation using n-Butyllithium
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 eq.) in anhydrous THF (10 mL per mmol of indene).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise via a syringe. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (1.05 eq.) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkylation using Phase-Transfer Catalysis (PTC)
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq.), the alkylating agent (1.2 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and toluene (10 mL per mmol of indene).
-
Reaction Initiation: Add a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, add water and separate the layers. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Side reactions to avoid when working with 2-Ethyl-1h-indene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions when working with 2-Ethyl-1H-indene.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, focusing on the identification and mitigation of common side reactions such as polymerization, oxidation, and unexpected products from electrophilic additions.
| Issue | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies unexpectedly. | Polymerization: this compound, like other indenes, is susceptible to polymerization, which can be initiated by heat, light, acid/base traces, or radical initiators. | Storage and Handling: Store this compound at low temperatures (2-8°C), under an inert atmosphere (nitrogen or argon), and protected from light. Reaction Conditions: Use freshly purified monomer. Ensure all glassware is dry and free of acidic or basic residues. Consider adding a radical inhibitor (e.g., BHT or hydroquinone) if compatible with your reaction chemistry. Run reactions at the lowest effective temperature. |
| Appearance of yellow or brown discoloration in the starting material or reaction mixture. | Oxidation: The indene core is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of hydroperoxides, ketones (e.g., 2-ethyl-1-indanone), and polymeric peroxides. | Inert Atmosphere: Handle this compound under an inert atmosphere. Degas solvents prior to use. Purification: If discoloration is observed, purify the material before use, for example, by distillation under reduced pressure or column chromatography on silica gel. |
| Formation of multiple products in electrophilic addition reactions. | Lack of Regioselectivity: Electrophilic attack on the double bond of this compound can potentially lead to different carbocation intermediates, resulting in a mixture of regioisomers. The ethyl group at the 2-position influences the stability of these intermediates. | Control of Reaction Conditions: Lowering the reaction temperature may improve selectivity. The choice of electrophile and solvent can also significantly impact the regiochemical outcome. Consider using sterically bulky electrophiles to favor attack at the less hindered position. |
| Low yield of the desired product with significant byproduct formation. | Multiple Side Reactions: A combination of polymerization, oxidation, and/or non-selective electrophilic attack can contribute to low yields. | Comprehensive Optimization: Systematically evaluate the impact of temperature, solvent, catalyst (if any), and reaction time. Use in-process monitoring (e.g., TLC, GC-MS) to track the formation of the desired product and byproducts. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when working with this compound?
A1: The three main side reactions are:
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Polymerization: Indenes can undergo cationic, radical, or thermally induced polymerization. The presence of the double bond in the five-membered ring makes it susceptible to forming long polymer chains.
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Oxidation: Exposure to air can lead to the formation of various oxidation products, including hydroperoxides and ketones. This is often indicated by a yellowing of the compound.
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Electrophilic Addition: The double bond can react with electrophiles. While often a desired reaction, it can lead to a mixture of products if not properly controlled.
Q2: How does the ethyl group at the 2-position affect the reactivity of this compound compared to unsubstituted indene?
A2: The ethyl group has two main effects:
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Electronic Effect: As an alkyl group, the ethyl substituent is weakly electron-donating through an inductive effect. This can increase the electron density of the double bond, potentially making it more reactive towards electrophiles.
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Steric Effect: The ethyl group can sterically hinder attack at the 2-position of the double bond. This can influence the regioselectivity of addition reactions.
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored under the following conditions:
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Temperature: Refrigerate at 2-8°C.
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Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
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Light: Protect from light, which can initiate polymerization.
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Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor like BHT (butylated hydroxytoluene).
Q4: I am performing an electrophilic addition to this compound and getting a mixture of isomers. How can I improve the selectivity?
A4: To improve the regioselectivity of electrophilic additions:
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Temperature: Lower the reaction temperature. This often favors the formation of the thermodynamically more stable product.
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Solvent: The polarity of the solvent can influence the stability of the carbocation intermediates. Experiment with a range of solvents.
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Electrophile: The nature of the electrophile is critical. Sterically demanding electrophiles may favor addition to the less hindered carbon of the double bond.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of this compound to remove oligomers and oxidation products.
Materials:
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This compound (commercial grade)
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Vacuum distillation apparatus
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Heating mantle
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Inert gas source (Nitrogen or Argon)
Procedure:
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Assemble the vacuum distillation apparatus, ensuring all glassware is dry.
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Place the this compound into the distillation flask.
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Flush the system with an inert gas.
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Apply vacuum and slowly heat the distillation flask using a heating mantle.
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Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
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The purified product should be a colorless liquid. Store it under an inert atmosphere at 2-8°C.
Visualizations
Caption: Key side reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
Challenges in the scale-up of 2-Ethyl-1h-indene production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 2-Ethyl-1H-indene.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the production of this compound suitable for scale-up?
A common and scalable approach involves a two-step synthesis starting from 2-indanone. The first step is a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol, 1-ethyl-2,3-dihydro-1H-inden-1-ol. The second step is the acid-catalyzed dehydration of this alcohol to yield this compound. This route generally uses readily available and cost-effective starting materials.
Q2: What are the primary challenges when scaling up the Grignard reaction for this synthesis?
The primary challenges during the scale-up of the Grignard reaction include:
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Heat Management: The Grignard reaction is highly exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and safety hazards.
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Mass Transfer: Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of byproducts.
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Initiation of Reaction: Ensuring the consistent initiation of the Grignard reaction in a large-scale setting can be challenging due to the sensitivity of the Grignard reagent to moisture and air.
Q3: What are the critical parameters to control during the dehydration step at an industrial scale?
Key parameters to control during the acid-catalyzed dehydration include:
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Temperature: The reaction temperature is crucial. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause charring and the formation of polymeric byproducts.
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Acid Catalyst Concentration: The choice and concentration of the acid catalyst (e.g., sulfuric acid, phosphoric acid) are critical and may require optimization at a larger scale.
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Water Removal: Efficient removal of the water formed during the reaction is necessary to drive the equilibrium towards the product and prevent side reactions.
Q4: What are the likely impurities to be encountered during the synthesis, and how can they be minimized?
Potential impurities include unreacted starting materials (2-indanone, 1-ethyl-2,3-dihydro-1H-inden-1-ol), isomers of the final product, and byproducts from side reactions such as ether formation during dehydration. Minimizing these impurities can be achieved through careful control of reaction conditions, slow and controlled addition of reagents, and maintaining an inert atmosphere to prevent moisture contamination.
Q5: What are the recommended purification techniques for this compound on a larger scale?
For the scale-up purification of this compound, which is a liquid, vacuum distillation is the most effective and scalable method. It allows for the separation of the product from less volatile impurities and unreacted starting materials.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Grignard Reagent | Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality magnesium turnings. |
| Poor Mass Transfer | Optimize the stirring speed and impeller design for the reactor to ensure efficient mixing of the heterogeneous reaction mixture. |
| Side Reactions (e.g., Wurtz coupling) | Control the rate of addition of the ethyl halide to the magnesium suspension to maintain a steady reaction rate and avoid localized high concentrations. |
| Incomplete Reaction | Monitor the reaction progress using in-process controls (e.g., GC, HPLC). Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. |
Issue 2: Formation of Impurities During Dehydration
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Alkenes | Optimize the choice of acid catalyst and reaction temperature. Milder acids and lower temperatures may favor the formation of the desired product. |
| Polymerization/Charring | Avoid excessively high temperatures and high concentrations of the acid catalyst. Consider using a milder catalyst such as phosphoric acid instead of sulfuric acid. |
| Ether Formation | Ensure efficient removal of water as it forms. Use a Dean-Stark trap or a similar setup for azeotropic water removal during the reaction. |
| Residual Starting Alcohol | Ensure the reaction goes to completion by monitoring with GC or HPLC. A slight excess of the acid catalyst or longer reaction times might be necessary. |
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Grignard Reaction Time | 2-4 hours | 4-6 hours | 6-8 hours |
| Grignard Reaction Temp. | 25-35 °C | 35-45 °C | 40-50 °C |
| Dehydration Reaction Time | 1-2 hours | 2-4 hours | 3-5 hours |
| Dehydration Reaction Temp. | 80-100 °C | 90-110 °C | 100-120 °C |
| Typical Yield | 85-90% | 80-85% | 75-80% |
Table 2: Common Impurity Profile
| Impurity | Typical Level (Lab Scale) | Typical Level (Production Scale) | Control Strategy |
| 2-Indanone | < 1% | < 2% | Ensure complete Grignard reaction. |
| 1-Ethyl-2,3-dihydro-1H-inden-1-ol | < 2% | < 3% | Optimize dehydration conditions. |
| Isomeric Indenes | < 1% | < 2% | Control dehydration temperature and catalyst. |
| Polymeric Byproducts | Not Detected | < 1% | Avoid high temperatures in dehydration. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 1-Ethyl-2,3-dihydro-1H-inden-1-ol
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Reactor Setup: A 50 L glass-lined reactor equipped with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 kg, 50 mol) and anhydrous diethyl ether (10 L).
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Initiation: A small amount of ethyl bromide (200 mL) is added to initiate the reaction. The initiation is confirmed by a slight temperature increase and bubble formation.
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Grignard Reagent Formation: A solution of ethyl bromide (5.45 kg, 50 mol) in anhydrous diethyl ether (10 L) is added dropwise over 2-3 hours, maintaining the reaction temperature between 35-40 °C. The mixture is stirred for an additional hour after the addition is complete.
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Addition of 2-Indanone: A solution of 2-indanone (5.28 kg, 40 mol) in anhydrous diethyl ether (10 L) is added dropwise to the Grignard reagent over 2-3 hours, maintaining the temperature below 20 °C with external cooling.
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Quenching: The reaction mixture is stirred for another 2 hours at room temperature and then slowly quenched by the addition of a saturated aqueous solution of ammonium chloride (20 L).
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Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 5 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-2,3-dihydro-1H-inden-1-ol.
Protocol 2: Pilot-Scale Dehydration to this compound
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Reactor Setup: A 50 L reactor equipped with a mechanical stirrer, a Dean-Stark trap, a reflux condenser, and a thermometer is charged with the crude 1-ethyl-2,3-dihydro-1H-inden-1-ol from the previous step and toluene (20 L).
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Catalyst Addition: Concentrated sulfuric acid (200 mL) is added slowly with stirring.
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Dehydration: The mixture is heated to reflux (approximately 110-120 °C), and water is collected in the Dean-Stark trap. The reaction is monitored by GC until the starting material is consumed (typically 2-4 hours).
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Work-up: The reaction mixture is cooled to room temperature and washed with water (2 x 10 L), a saturated sodium bicarbonate solution (10 L), and brine (10 L).
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Purification: The organic layer is dried over anhydrous magnesium sulfate, and the toluene is removed by distillation. The crude product is then purified by vacuum distillation to afford pure this compound.
Visualizations
Technical Support Center: Purification of 2-Ethyl-1H-indene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-1H-indene. Here, you will find detailed protocols and data to assist in the purification of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: Common impurities can arise from unreacted starting materials, side products from the synthesis, or degradation products. While specific impurities depend on the synthetic route, you may encounter:
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Unreacted starting materials: Such as indene or ethylating agents.
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Isomers: Positional isomers of the ethyl group on the indene ring.
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Over-alkylation products: Indenes with more than one ethyl group.
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Polymerization products: Indenes are susceptible to polymerization, especially under acidic conditions or upon prolonged storage.
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Oxidation products: Exposure to air can lead to the formation of ketones or other oxygenated derivatives.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.
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Fractional Distillation: Ideal for separating this compound from impurities with significantly different boiling points.
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Column Chromatography: Highly effective for removing polar impurities, isomers, and other closely related byproducts.
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Recrystallization: This technique is more suitable for solid derivatives of this compound, should you proceed with derivatization.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or other impurities.
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system (eluent) | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for this compound. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar mixture (e.g., hexane/ethyl acetate) is often effective. |
| Column overloading | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Column packing issues (channeling) | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Pack the column as a slurry for best results. | |
| Product Elutes Too Quickly or Too Slowly | Solvent polarity is too high or too low | Adjust the polarity of the eluent. If the product elutes too quickly, decrease the polarity (less ethyl acetate in hexane). If it elutes too slowly, increase the polarity. |
| Tailing of Spots on TLC | Sample is too concentrated or contains acidic/basic impurities | Dilute the sample before spotting on the TLC plate. Adding a small amount of a slightly more polar solvent or a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes help. |
Fractional Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Inefficient Separation (Broad Boiling Range) | Heating too rapidly | Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the fractionating column. |
| Inadequate insulation of the column | Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient. | |
| Flooding of the column | Reduce the heating rate. Flooding occurs when the vapor flow is too high, preventing the condensate from returning to the flask. | |
| Bumping (Sudden, Violent Boiling) | Lack of boiling chips or stir bar | Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
| No Distillate Collection | Thermometer placed incorrectly | The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser. |
| Condenser water flow is insufficient | Ensure a steady, gentle flow of cold water through the condenser. |
Data Presentation
The following tables provide representative quantitative data for the purification of indene derivatives. Note that the actual values for this compound may vary depending on the initial purity of the crude sample and the specific experimental conditions.
Table 1: Representative Data for Column Chromatography Purification
| Parameter | Before Purification | After Purification |
| Purity (by GC) | 85% | >98% |
| Yield | - | 80-90% |
| Appearance | Yellowish oil | Colorless oil |
Table 2: Representative Data for Fractional Distillation Purification
| Parameter | Before Purification | After Purification |
| Purity (by GC) | 85% | >99% |
| Yield | - | 75-85% |
| Boiling Point Range | Broad | Narrow (e.g., 2-3 °C) |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of this compound using silica gel chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Glass chromatography column
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Cotton or glass wool
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Sand
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Collection test tubes or flasks
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Thin Layer Chromatography (TLC) plates and chamber
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UV lamp
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in hexane.
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Column Packing:
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Insert a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand.
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Pour the silica gel slurry into the column, allowing the solvent to drain. Tap the column gently to ensure even packing.
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Add another layer of sand on top of the silica gel.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of hexane.
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Carefully add the sample to the top of the column.
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-
Elution:
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Begin eluting with 100% hexane.
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Gradually increase the polarity by adding small percentages of ethyl acetate (e.g., starting with 99:1 hexane:ethyl acetate).
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux or packed)
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Distillation head with a thermometer
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Condenser
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Receiving flask
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Heating mantle
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Boiling chips or magnetic stirrer
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Insulating material (glass wool or aluminum foil)
Procedure:
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Apparatus Setup: Assemble the fractional distillation apparatus.
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Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
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Heating: Begin heating the flask gently.
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Distillation:
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Allow the vapor to slowly rise through the fractionating column.
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Maintain a slow and steady distillation rate.
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Collect the fraction that distills at the boiling point of this compound (approximately 212-214 °C at atmospheric pressure).
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Completion: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the flask.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Fractional Distillation Purification.
Caption: Troubleshooting Decision Tree for Purification.
Technical Support Center: Stabilizing 2-Ethyl-1H-indene for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 2-Ethyl-1H-indene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its handling and storage.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter with this compound during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Discoloration (Yellowing or Browning) of the sample | Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored oxidation byproducts. This process is often accelerated by light and heat. | 1. Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Antioxidant Addition: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), at a concentration of 0.01-0.1% (w/w). 3. Purification: If discoloration has already occurred, consider purification by vacuum distillation or column chromatography. |
| Increased Viscosity or Gel Formation | Polymerization: As an unsaturated hydrocarbon, this compound can undergo polymerization, especially when exposed to heat, light, or acidic catalysts. | 1. Low-Temperature Storage: Store the compound at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles. 2. Inhibitor Addition: For long-term storage, the addition of a polymerization inhibitor may be necessary. Consult relevant literature for compatible inhibitors for indene derivatives. 3. Avoid Contaminants: Ensure storage containers are clean and free of any acidic or metallic residues that could catalyze polymerization. |
| Inconsistent Experimental Results | Sample Degradation: The presence of degradation products can interfere with reactions and lead to variable outcomes. | 1. Purity Check: Before use, verify the purity of your this compound sample using analytical techniques like GC-MS or HPLC. 2. Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample or a recently purified batch. 3. Standardized Storage: Implement a strict, standardized storage protocol for all batches of this compound to ensure consistency. |
| Presence of Unexpected Peaks in Analytical Spectra (e.g., GC-MS, NMR) | Formation of Degradation Products: New peaks indicate the presence of impurities arising from oxidation or other degradation pathways. | 1. Identify Degradants: Attempt to identify the degradation products by analyzing their mass spectra or NMR shifts. Common degradation products of indene derivatives include ketones, alcohols, and oligomers. 2. Review Storage Conditions: Assess your storage and handling procedures to identify potential causes of degradation. 3. Implement Corrective Actions: Based on your findings, adjust your storage conditions (e.g., improve inerting, lower temperature) to prevent further degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored under the following conditions:
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Temperature: 2-8°C.
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Atmosphere: Under a dry, inert atmosphere such as nitrogen or argon.
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Light: Protected from light in an amber-colored vial or a container stored in the dark.
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Container: A tightly sealed, clean glass container is recommended.
Q2: How can I tell if my sample of this compound has degraded?
A2: Signs of degradation include a change in color (from colorless to yellow or brown), an increase in viscosity, or the formation of solid precipitates. Analytically, degradation can be confirmed by the appearance of new peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) chromatogram, or unexpected signals in an NMR spectrum.
Q3: What are the primary degradation pathways for this compound?
A3: As an unsaturated hydrocarbon, this compound is susceptible to two main degradation pathways:
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Oxidation: The double bond and the allylic protons are susceptible to attack by atmospheric oxygen, leading to the formation of hydroperoxides, which can further decompose into ketones, alcohols, and other oxygenated derivatives. This process is often initiated by light (photo-oxidation) or heat (thermal oxidation).
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Polymerization: The double bond in the five-membered ring can undergo radical or cationic polymerization, leading to the formation of oligomers and polymers. This results in an increase in viscosity and can eventually lead to solidification.
Q4: Can I use an antioxidant to stabilize this compound? If so, which one and at what concentration?
A4: Yes, adding an antioxidant can significantly improve the stability of this compound. A common and effective antioxidant for organic compounds is Butylated Hydroxytoluene (BHT). A typical concentration to consider is between 0.01% and 0.1% (by weight). It is crucial to ensure the chosen antioxidant does not interfere with your intended downstream applications.
Q5: How should I handle this compound in the laboratory to minimize degradation?
A5: To minimize degradation during handling:
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Work in a well-ventilated fume hood.
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If possible, handle the compound in a glovebox under an inert atmosphere.
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If a glovebox is not available, use techniques to minimize air exposure, such as quickly dispensing the required amount and immediately resealing the container under a blanket of inert gas.
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Use clean, dry glassware and syringes.
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Avoid exposure to direct sunlight or strong laboratory lighting.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps to develop an HPLC method capable of separating this compound from its potential degradation products.
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Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase Selection:
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Begin with a simple isocratic mobile phase, such as a mixture of acetonitrile and water (e.g., 70:30 v/v).
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If co-elution of peaks is observed, a gradient elution may be necessary. .
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Detection: Use a UV detector set at a wavelength where this compound has significant absorbance (e.g., determined by a UV scan).
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Forced Degradation Studies: To generate degradation products and validate the stability-indicating nature of the method, subject the sample to stress conditions:
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Acidic: 0.1 M HCl at 60°C for 24 hours.
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Basic: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: 80°C for 48 hours.
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Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
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Method Validation: Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent peak of this compound. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: Accelerated Stability Study
This protocol describes how to conduct an accelerated stability study to predict the long-term stability of this compound.
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Sample Preparation: Prepare multiple aliquots of this compound in the intended long-term storage container. Include samples with and without a stabilizer (e.g., BHT) for comparison.
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Storage Conditions: Place the samples in stability chambers at elevated temperatures. Common conditions for accelerated studies are:
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40°C ± 2°C / 75% RH ± 5% RH
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25°C ± 2°C / 60% RH ± 5% RH (as a control)
-
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Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
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Analysis: Analyze the samples at each time point using a validated stability-indicating method (e.g., the HPLC method from Protocol 1). Quantify the amount of this compound remaining and any significant degradation products.
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Data Analysis: Plot the concentration of this compound versus time for each storage condition. This data can be used to determine the degradation kinetics and estimate the shelf-life at the recommended storage temperature (2-8°C) using the Arrhenius equation.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: 2-Ethyl-1H-indene
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2-Ethyl-1H-indene. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to oxidation?
This compound possesses a chemical structure that makes it inherently prone to oxidation. The molecule contains a double bond within its five-membered ring and allylic protons (hydrogen atoms on the carbon adjacent to the double bond). These allylic protons are particularly susceptible to abstraction, which can initiate a free-radical chain reaction in the presence of oxygen. This process, known as autoxidation, leads to the formation of hydroperoxides and subsequent degradation products.
Q2: What are the common signs of oxidation in a this compound sample?
Degradation of this compound can be identified through several observable changes:
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Color Change: A pure sample is typically colorless. The appearance of a yellow or brown tint is a primary indicator of oxidation and potential polymerization.
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Increased Viscosity: The formation of higher molecular weight oligomers and polymers due to oxidation can cause the sample to become more viscous.
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Precipitate Formation: In advanced stages of degradation, insoluble polymeric materials, often referred to as gums, may form and precipitate out of the solution[1].
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Analytical Changes: When analyzed via techniques like NMR or GC-MS, oxidized samples will show additional peaks corresponding to impurities such as hydroperoxides, alcohols, and ketones (e.g., 2-ethyl-1-indanone).
Q3: What are the ideal long-term storage conditions for this compound?
To ensure the long-term stability of this compound, strict storage protocols are necessary. The compound should be stored at 2-8°C under an inert atmosphere, such as argon or nitrogen[2][3]. This minimizes its exposure to oxygen and heat, both of which accelerate the oxidation process.
Q4: What types of antioxidants can be used to stabilize this compound?
For unsaturated hydrocarbons like this compound, two main classes of antioxidants are effective:
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Radical Scavengers (Chain Terminators): These compounds, typically hindered phenols (e.g., BHT) or aromatic amines, interrupt the propagation of the free-radical chain reaction by donating a hydrogen atom to form a stable radical[1][4].
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Peroxide Decomposers: These antioxidants, often sulfur or phosphorus-containing compounds, convert hydroperoxides into non-radical, stable products, thus preventing them from decomposing into more reactive radicals[4].
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Sample has turned yellow or brown. | Exposure to oxygen and/or light has initiated autoxidation and polymerization. | 1. Verify that the storage container is properly sealed and was purged with an inert gas. 2. Store the sample in an amber vial or protect it from light. 3. For critical applications, consider re-purifying the material by vacuum distillation or column chromatography. 4. Implement the use of an antioxidant for future storage. |
| Unexpected side products are observed in a reaction. | The this compound starting material may have partially degraded. Oxidation byproducts (e.g., hydroperoxides, ketones) can interfere with many chemical reactions. | 1. Confirm the purity of the this compound before use with a suitable analytical method (e.g., GC, ¹H NMR). 2. If impurities are detected, purify the material immediately before use. 3. Use a freshly opened or recently purified batch for sensitive experiments. |
| Sample viscosity has increased, or a solid precipitate has formed. | Advanced oxidation has led to the formation of high-molecular-weight polymers (gums)[1]. | The sample is likely significantly degraded and may not be suitable for most applications. It is recommended to discard the batch and obtain fresh material. Ensure that the new batch is stored under the stringent conditions outlined in the protocols below. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
This protocol outlines the standard procedure for safely storing this compound to minimize degradation.
Materials:
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Schlenk flask or amber vial with a PTFE-lined septum cap
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Source of dry, inert gas (Argon or Nitrogen)
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Syringe and needles
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Refrigerator or cold room (2-8°C)
Procedure:
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Place the this compound into a clean, dry Schlenk flask or vial.
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Seal the container with the septum cap.
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Insert a needle connected to the inert gas line and a second needle to act as a vent.
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Gently bubble the inert gas through the liquid for 5-10 minutes to displace any dissolved oxygen. For small volumes, purging the headspace for 1-2 minutes may be sufficient.
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Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
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Seal the cap securely with paraffin film for long-term storage.
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Place the sealed container in a refrigerator at 2-8°C, away from light sources.
Protocol 2: Stabilization Using Antioxidants
This protocol provides a general method for adding an antioxidant to prolong the shelf-life of this compound.
Materials:
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This compound
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Selected antioxidant (e.g., Butylated hydroxytoluene (BHT), α-Tocopherol)
-
Analytical balance
-
Inert atmosphere as described in Protocol 1
Procedure:
-
Under an inert atmosphere, add the desired amount of the chosen antioxidant to the this compound. The concentration should be determined based on the specific application and required stability.
-
Agitate the mixture gently until the antioxidant is fully dissolved.
-
Store the stabilized solution according to the procedure in Protocol 1.
Table 1: Common Antioxidants for Stabilizing Unsaturated Hydrocarbons
| Antioxidant Class | Example | Mechanism of Action | Typical Treat Rate (mg/kg) |
| Hindered Phenols | Butylated hydroxytoluene (BHT), 4,4′-Methylenebis(2,6-di-tert-butylphenol) (MBP)[5] | Radical Scavenger (Chain Terminator)[4] | 8 - 100[1] |
| Aromatic Amines | Phenyl-α-naphthylamine | Radical Scavenger (Chain Terminator)[6] | 50 - 200 |
| Tocopherols | (+)-α-Tocopherol (Vitamin E)[5] | Radical Scavenger (Chain Terminator) | 500 - 2000 |
| Organosulfur Compounds | Dithiocarbamates[4] | Peroxide Decomposer[4] | 100 - 1500 |
Visual Guides
Caption: Autoxidation pathway and points of antioxidant intervention.
Caption: Recommended workflow for handling this compound.
Caption: Decision tree for troubleshooting sample quality.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethyl-1H-indene and 2-Methyl-1H-indene for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, indene scaffolds are valuable building blocks. The reactivity of substituted indenes is of paramount importance for the synthesis of complex molecular architectures. This guide provides a comparative analysis of the reactivity of 2-ethyl-1H-indene and 2-methyl-1H-indene, focusing on the influence of the 2-alkyl substituent on key chemical transformations. While direct, side-by-side comparative studies are scarce in the published literature, this guide leverages fundamental principles of organic chemistry to predict and rationalize their reactivity profiles.
Theoretical Comparison of Reactivity: Steric and Electronic Effects
The primary difference between this compound and 2-methyl-1H-indene lies in the nature of the alkyl group at the 2-position. This seemingly minor variation can influence the molecule's reactivity through a combination of steric and electronic effects.
Electronic Effects: Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group is generally considered to be slightly more electron-donating than the methyl group. This increased electron density on the indene ring system can enhance the rate of electrophilic aromatic substitution reactions on the benzene ring portion of the molecule.
Steric Effects: The ethyl group is bulkier than the methyl group. This increased steric hindrance can play a significant role in reactions where a reagent needs to approach the 2-position or the adjacent C1 and C3 positions of the five-membered ring. For instance, in reactions involving the deprotonation of the C1 position followed by alkylation, the bulkier ethyl group might influence the approach of the electrophile.
The interplay of these electronic and steric factors is crucial in determining the overall reactivity and regioselectivity of reactions involving these two indene derivatives.
Predicted Reactivity in Key Reactions
Based on the principles outlined above, we can predict the relative reactivity of this compound and 2-methyl-1H-indene in several common reaction types relevant to drug development and chemical synthesis.
Deprotonation and Alkylation at C1
The protons at the C1 position of 1H-indenes are acidic due to the formation of a stable indenyl anion upon deprotonation. The reactivity in subsequent alkylation reactions can be influenced by the substituent at C2.
-
2-Methyl-1H-indene: The smaller methyl group presents less steric hindrance to the approach of a base for deprotonation and a subsequent electrophile for alkylation at the C1 position.
-
This compound: The larger ethyl group may slightly hinder the approach of bulky reagents to the C1 position, potentially leading to slower reaction rates or lower yields in comparison to the methyl analogue under identical conditions.
Electrophilic Aromatic Substitution
For electrophilic substitution on the fused benzene ring, the electron-donating nature of the alkyl group at C2 is the dominant factor.
-
This compound: The slightly stronger electron-donating character of the ethyl group is expected to activate the aromatic ring for electrophilic attack to a greater extent than the methyl group. This would predict a faster reaction rate for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.
-
2-Methyl-1H-indene: While still activating the ring towards electrophilic substitution, the effect is predicted to be marginally less pronounced than with the ethyl group.
Cycloaddition Reactions
In Diels-Alder reactions, the double bond of the five-membered ring can act as a dienophile. The reactivity in such [4+2] cycloadditions is influenced by both electronic and steric factors.
-
2-Methyl-1H-indene: The less sterically demanding methyl group may allow for a more facile approach of the diene to the double bond.
-
This compound: The bulkier ethyl group could sterically hinder the approach of the diene, potentially leading to lower reactivity or altered stereoselectivity in the resulting cycloadduct.
Data Presentation: Predicted Reactivity Comparison
| Reaction Type | Predicted Relative Reactivity | Dominant Influencing Factor |
| Deprotonation/Alkylation at C1 | 2-Methyl-1H-indene > this compound | Steric Hindrance |
| Electrophilic Aromatic Substitution | This compound > 2-Methyl-1H-indene | Electronic Effect (Inductive) |
| Diels-Alder Cycloaddition | 2-Methyl-1H-indene > this compound | Steric Hindrance |
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of these specific indene derivatives are not abundant. However, the following are representative procedures for the synthesis of 2-alkyl-1H-indenes from their corresponding 2-alkyl-1-indanones, which are common precursors. These protocols can be adapted for the specific synthesis of this compound and 2-methyl-1H-indene.
Protocol 1: Synthesis of 2-Alkyl-1H-indene from 2-Alkyl-1-indanone via Reduction and Dehydration
This two-step procedure involves the reduction of the ketone to an alcohol, followed by acid-catalyzed dehydration.
Step 1: Reduction of 2-Alkyl-1-indanone to 2-Alkyl-1-indanol
-
Reaction Setup: To a solution of 2-alkyl-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-alkyl-1-indanol, which can be used in the next step without further purification.
Step 2: Dehydration of 2-Alkyl-1-indanol to 2-Alkyl-1H-indene
-
Reaction Setup: Dissolve the crude 2-alkyl-1-indanol from the previous step in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel (eluent: hexanes) to afford the desired 2-alkyl-1H-indene.
Visualization of Reactivity Factors
The following diagram illustrates the logical relationship between the structural differences of the 2-alkyl substituent and their impact on the electronic and steric properties, which in turn dictate the predicted reactivity of the molecules.
Caption: Factors influencing the relative reactivity of 2-methyl- and this compound.
Conclusion
In the absence of direct comparative experimental data, this guide provides a theoretical framework for understanding the relative reactivity of this compound and 2-methyl-1H-indene. The subtle difference in the 2-alkyl substituent is predicted to have a discernible impact on their reactivity profiles. For reactions where steric hindrance is the dominant factor, such as those occurring at or near the C1 and C2 positions, 2-methyl-1H-indene is expected to be more reactive. Conversely, for reactions driven by the electronic nature of the substituent, such as electrophilic aromatic substitution on the benzene ring, this compound is predicted to exhibit higher reactivity. These predictions offer a valuable starting point for researchers and drug development professionals in designing synthetic routes and understanding the chemical behavior of these important indene derivatives. Experimental validation of these hypotheses would be a valuable contribution to the field.
Comparing synthesis routes for substituted indenes
A Comprehensive Guide to the Synthesis of Substituted Indenes for Researchers and Drug Development Professionals
The indene scaffold, a fused bicyclic hydrocarbon consisting of a benzene and a cyclopentene ring, is a privileged structure in medicinal chemistry and materials science. Its rigid framework and amenability to functionalization have made it a cornerstone in the development of a diverse array of bioactive molecules and functional materials. This guide provides a comparative overview of prominent synthetic strategies for accessing substituted indenes, with a focus on detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The synthesis of functionalized indenes can be achieved through various methodologies, each with its distinct advantages and limitations. This guide focuses on three prominent and versatile methods: the Palladium-Catalyzed Heck Reaction, Sequential Palladium-Catalyzed Suzuki Coupling and Ruthenium-Catalyzed Ring-Closing Metathesis (RCM), and Gold-Catalyzed Intramolecular Hydroalkylation.
| Synthesis Route | General Description | Advantages | Disadvantages | Typical Yields |
| Palladium-Catalyzed Heck Reaction | A cross-coupling reaction between an unsaturated halide (or triflate) and an alkene to form a substituted alkene, which can then undergo intramolecular cyclization to form the indene ring.[1][2][3] A notable variation is the intermolecular consecutive double Heck reaction.[1][4] | High functional group tolerance, can be performed in environmentally benign solvents like water, and allows for the creation of all-carbon quaternary stereocenters.[1][4] | May require elevated temperatures and the use of expensive palladium catalysts. Regioselectivity can sometimes be an issue in intermolecular reactions. | Good to excellent (up to 95%)[1] |
| Sequential Pd-Catalyzed Suzuki Coupling and Ru-Catalyzed RCM | A two-step process involving the Suzuki coupling of a substituted phenol derivative with a vinyl boronic ester, followed by ring-closing metathesis to form the indene ring.[5][6] | Offers a high degree of control over the substitution pattern, utilizes readily available starting materials, and has been successfully applied to the synthesis of selectively deuterated indenes.[6] | A multi-step process which can lower the overall yield. Requires the use of two different transition metal catalysts. | Excellent (often >90% for each step)[6] |
| Gold-Catalyzed Intramolecular Hydroalkylation | The cyclization of readily available ynamides, triggered by a gold catalyst, to form polysubstituted indenes.[7][8] | Proceeds under mild reaction conditions, offers a straightforward entry to densely functionalized indenes, and the resulting endocyclic enamide is versatile for further post-functionalization.[7][8] | The substrate scope can be limited by the nature of the substituent on the ynamide nitrogen.[7][8] | Good to excellent (up to 98%)[7] |
Experimental Protocols
Palladium-Catalyzed Intermolecular Double Heck Reaction "on water"
This protocol describes an environmentally friendly synthesis of substituted indenes.[1][4]
Reaction Scheme:
-
A substituted alkene and an internal alkyne react in the presence of a palladium catalyst and a base in water to yield a substituted indene.
Experimental Procedure:
-
To a reaction tube, add the substituted alkene (0.2 mmol), the internal alkyne (0.3 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), DPPPE (0.012 mmol, 6 mol%), KOH (0.4 mmol), and H₂O (1.0 mL).
-
Stir the mixture at 100 °C for 24 hours under an air atmosphere.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired substituted indene.
Sequential Pd-Catalyzed Suzuki Coupling and Ru-Catalyzed Ring-Closing Metathesis
This two-step procedure allows for the controlled construction of functionalized indenes from substituted phenols.[6]
Step 1: Palladium-Catalyzed Suzuki Coupling
Reaction Scheme:
-
A triflate-protected substituted phenol is coupled with a vinylboronic acid pinacol ester in the presence of a palladium catalyst and a base.
Experimental Procedure:
-
In a glovebox, combine the aryl triflate (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%) in a Schlenk tube.
-
Add a 4:1 mixture of toluene and water (0.1 M).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Concentrate the solution and purify the residue by column chromatography to yield the diene intermediate.
Step 2: Ruthenium-Catalyzed Ring-Closing Metathesis
Reaction Scheme:
-
The diene intermediate from Step 1 undergoes intramolecular cyclization in the presence of a ruthenium catalyst.
Experimental Procedure:
-
Dissolve the diene (1.0 equiv) in dry CH₂Cl₂ (0.01 M) under an argon atmosphere.
-
Add a second-generation Grubbs catalyst (e.g., Hoveyda-Grubbs II, 1-5 mol%).
-
Stir the mixture at room temperature for 2-4 hours.
-
Concentrate the reaction mixture and purify by column chromatography to obtain the functionalized indene.
Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides
This method provides a direct route to polysubstituted indenes under mild conditions.[7][8]
Reaction Scheme:
-
An N-alkynyl sulfonamide (ynamide) undergoes a gold-catalyzed intramolecular cyclization.
Experimental Procedure:
-
To a solution of the ynamide (0.1 mmol) in 1,2-dichloroethane (1.0 mL) in a sealed tube, add the NHC-gold complex (e.g., [IPrAu(CH₃CN)]SbF₆, 2-5 mol%).
-
Heat the reaction mixture at 60 °C for the time indicated by TLC analysis (typically 1-3 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to afford the polysubstituted indene.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: A comparison of three synthetic workflows for substituted indenes.
Signaling Pathways and Logical Relationships
The choice of a synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates a decision-making pathway for selecting an appropriate method.
Caption: A decision tree for selecting a suitable indene synthesis route.
References
- 1. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]
- 7. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Spectroscopic Guide to 2-Ethyl-1H-indene and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Ethyl-1H-indene and its primary isomers, 1-Ethyl-1H-indene and 3-Ethyl-1H-indene. Due to the limited availability of complete experimental spectra for all individual ethylated isomers, this comparison leverages experimental data for the parent compound, 1H-Indene, and related alkylated indenes to provide a comprehensive overview. The objective is to highlight the distinguishing spectroscopic features arising from the positional isomerism of the ethyl group on the indene scaffold.
Structural Isomers Under Comparison
The primary isomers of interest are depicted below, illustrating the different attachment points of the ethyl group on the five-membered ring of the 1H-indene core structure.
Caption: Structural relationship of Ethyl-1H-indene isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the isomers. All three ethyl-indene isomers share the same molecular formula (C₁₁H₁₂) and molecular weight (144.21 g/mol ). While the molecular ion peak (M⁺) will be observed at m/z 144 for all isomers, their fragmentation patterns, particularly the abundance of key fragments, are expected to differ.
The primary fragmentation pathway for alkyl-substituted indenes involves the loss of an alkyl radical. For ethyl-indenes, the loss of a methyl group (•CH₃, 15 Da) to form a stable indenyl cation at m/z 129 is anticipated to be a major fragmentation pathway. The loss of the entire ethyl group (•C₂H₅, 29 Da) would result in a fragment at m/z 115, corresponding to the indenyl cation.
Table 1: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Experimental Fragments (m/z) | Data Source |
| 1H-Indene | C₉H₈ | 116.16 | 116 (M⁺), 115 (M-1)⁺, 89 | NIST[1] |
| This compound | C₁₁H₁₂ | 144.21 | 144 (M⁺), 129 (M-15)⁺, 115 (M-29)⁺ | NIST[2] |
| 1-Ethyl-1H-indene | C₁₁H₁₂ | 144.21 | Data not available. Predicted fragments: 144, 129, 115. | Predicted |
| 3-Ethyl-1H-indene | C₁₁H₁₂ | 144.21 | Data not available. Predicted fragments: 144, 129, 115. | Predicted |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for distinguishing between these isomers, as the chemical shifts and coupling patterns of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.
¹H NMR Spectroscopy
The position of the ethyl group significantly alters the ¹H NMR spectrum. Key distinguishing features include the chemical shifts of the vinyl protons, the allylic protons, and the protons of the ethyl group itself. The data for the parent 1H-Indene is provided as a baseline. Predicted values for the ethyl isomers are inferred from data on corresponding methyl-indenes and general principles of NMR spectroscopy.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)
| Proton | 1H-Indene (Experimental)[3] | 1-Ethyl-1H-indene (Predicted) | This compound (Predicted) | 3-Ethyl-1H-indene (Predicted) |
| H1 | 3.39 (t) | ~3.4 (m) | 3.3 (s) | 3.3 (s) |
| H2 | 6.55 (dt) | ~6.0-6.2 (m) | ~6.8 (s) | 6.5 (t) |
| H3 | 6.88 (d) | ~6.9-7.0 (d) | 6.8 (s) | --- |
| H4-H7 (Aromatic) | 7.1-7.5 (m) | 7.1-7.5 (m) | 7.1-7.5 (m) | 7.1-7.5 (m) |
| -CH₂- (Ethyl) | --- | ~1.8-2.0 (q) | ~2.4 (q) | ~2.8 (q) |
| -CH₃ (Ethyl) | --- | ~1.1 (t) | ~1.2 (t) | ~1.3 (t) |
-
1-Ethyl-1H-indene: The proton at C1 is now an aliphatic methine, coupled to the ethyl group and H2. The vinyl protons (H2 and H3) will show complex splitting.
-
This compound: The ethyl group replaces a vinyl proton. The remaining vinyl proton (H3) and the allylic C1 protons will likely appear as singlets or narrow multiplets.
-
3-Ethyl-1H-indene: The ethyl group replaces the other vinyl proton. The remaining vinyl proton (H2) will be a triplet due to coupling with the two C1 protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear distinction based on the chemical shifts of the carbons in the five-membered ring and the ethyl group.
Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | 1H-Indene (Experimental) | 1-Ethyl-1H-indene (Predicted) | This compound (Predicted) | 3-Ethyl-1H-indene (Predicted) |
| C1 | 39.4 | ~45 | ~40 | ~32 |
| C2 | 129.5 | ~135 | ~145 (quaternary) | ~130 |
| C3 | 131.5 | ~125 | ~128 | ~143 (quaternary) |
| C3a | 144.1 | ~143 | ~142 | ~144 |
| C4-C7 (Aromatic) | 121-127 | 121-127 | 121-127 | 121-127 |
| C7a | 145.9 | ~145 | ~145 | ~146 |
| -CH₂- (Ethyl) | --- | ~25 | ~22 | ~18 |
| -CH₃ (Ethyl) | --- | ~12 | ~14 | ~13 |
Data for 1H-Indene is from publicly available spectral databases. Predicted values are based on analysis of 1-methyl- and 3-methyl-indene data from PubChem and established substituent effects.[4][5]
Infrared (IR) Spectroscopy
The IR spectra of these isomers will be broadly similar, dominated by aromatic C-H and C=C stretching vibrations. The key differences will be found in the C-H stretching and bending regions for the aliphatic and vinyl protons.
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration Type | 1H-Indene (Experimental)[6][7] | Expected in Ethyl-Isomers |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretch | 2950-2850 (from CH₂) | 2980-2850 (stronger, from CH₂ and CH₃) |
| C=C | Stretch (Aromatic) | 1600-1450 | 1600-1450 |
| C=C | Stretch (Alkene) | ~1620 | ~1620-1640 |
| C-H | Bend (Out-of-plane) | 900-675 | Specific patterns in this region will differ based on substitution. |
The presence of the ethyl group will introduce more prominent C-H stretching bands in the 2980-2850 cm⁻¹ region compared to the parent indene. The out-of-plane C-H bending region (900-675 cm⁻¹) is sensitive to the substitution pattern on the double bond and the aromatic ring, and would likely provide fingerprint differences between the isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of ethyl-indene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like tetramethylsilane (TMS).
-
Instrumentation: Spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
Data Acquisition: Standard pulse programs are used. For ¹³C, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phasing and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean, empty salt plates is recorded first. The sample is then placed in the beam path and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum. Peak positions are reported in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.
-
GC Separation: The sample is injected into the GC, where the isomers are separated based on their boiling points and interactions with the column's stationary phase. A temperature program is used to elute the compounds.
-
MS Analysis: As each compound elutes from the GC column, it enters the mass spectrometer where it is ionized (typically at 70 eV for EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum for each separated component is compared to spectral libraries (like the NIST library) for identification. The fragmentation pattern provides structural information.
Conclusion
While a complete set of experimental data for this compound and its isomers is not fully available in public databases, a comparative analysis is possible through a combination of existing data, spectral data from close analogs, and fundamental spectroscopic principles. ¹H and ¹³C NMR spectroscopy remain the most definitive techniques for unambiguous structural elucidation and differentiation of these positional isomers. Mass spectrometry can confirm the molecular weight and provide supporting structural information through fragmentation analysis, while IR spectroscopy offers a valuable fingerprint of the functional groups present. This guide provides the foundational data and methodologies for researchers working with these and similar substituted indene compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H-Indene, 1-ethyl-2,3-dihydro- [webbook.nist.gov]
- 3. Indene(95-13-6) 1H NMR [m.chemicalbook.com]
- 4. 3-Methylindene | C10H10 | CID 13025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methylindene | C10H10 | CID 13024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indene [webbook.nist.gov]
- 7. Indene(95-13-6) IR Spectrum [chemicalbook.com]
Biological Activity of Indene Derivatives: A Comparative Guide
A comprehensive review of the current literature reveals a notable scarcity of specific research on the biological activities of 2-Ethyl-1H-indene derivatives. However, extensive studies have been conducted on the broader classes of 1H-indene and dihydro-1H-indene derivatives, demonstrating a wide range of promising pharmacological effects. This guide provides a comparative overview of the biological activities of these indene derivatives, with a focus on their anticancer and anti-inflammatory properties, supported by available experimental data.
Anticancer Activity of Dihydro-1H-indene Derivatives
A significant body of research has focused on the potential of dihydro-1H-indene derivatives as anticancer agents. Notably, certain derivatives have been identified as potent tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapy drugs.[1][2] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[1][2]
One particularly potent derivative, compound 12d , has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[1][3] This compound was found to be a tubulin destabilizer, effectively inhibiting the growth of cancer cells with considerable potency.[1][2]
Comparative Antiproliferative Activity (IC50) of Compound 12d
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.087[3] |
| HeLa | Cervical Cancer | 0.078[3] |
| H22 | Hepatoma | 0.068[3] |
| K562 | Chronic Myelogenous Leukemia | 0.028[3] |
| HFL-1 | Normal Human Fetal Lung Fibroblast | 0.271[3] |
The data indicates that compound 12d exhibits potent anticancer activity, particularly against the K562 leukemia cell line.[3] Importantly, it shows a degree of selectivity for cancer cells over normal cells, as evidenced by the higher IC50 value for the HFL-1 cell line.[3]
Experimental Protocol: In Vitro Antiproliferative Assay
The antiproliferative activities of the dihydro-1H-indene derivatives were evaluated using a standard cell-based assay. Human cancer cell lines (A549, HeLa, H22, and K562) and a normal human cell line (HFL-1) were cultured in appropriate media. The cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The cell viability was then determined using a colorimetric assay, such as the MTT or CCK-8 assay, which measures the metabolic activity of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.[3]
Signaling Pathway: Tubulin Polymerization Inhibition
The following diagram illustrates the mechanism of action of dihydro-1H-indene derivatives as tubulin polymerization inhibitors.
Caption: Mechanism of tubulin polymerization inhibition by dihydro-1H-indene derivatives.
Anti-inflammatory Activity of 1H-Indene Derivatives
Derivatives of 1H-indene have also been investigated for their anti-inflammatory properties. Some of these compounds have shown the potential to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Experimental Workflow: Evaluation of Anti-inflammatory Activity
The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of 1H-indene derivatives.
Caption: Experimental workflow for screening the anti-inflammatory activity of 1H-indene derivatives.
FGFR1 Inhibition by 2-Hydroxy-1H-indene-1,3(2H)-dione Derivatives
Recent research has explored a novel series of 2-hydroxy-1H-indene-1,3(2H)-dione derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy.[4][5] Several of these compounds exhibited inhibitory activity against FGFR1 in the low micromolar range.[4]
Comparative FGFR1 Inhibitory Activity (IC50)
| Compound | IC50 (µM) |
| 7b | 3.1[4] |
| 9a | 5.7[4] |
| 9b | 3.3[4] |
| 9c | 4.1[4] |
These findings suggest that the 2-hydroxy-1H-indene-1,3(2H)-dione scaffold may serve as a promising starting point for the development of novel FGFR1 inhibitors.[4]
Experimental Protocol: FGFR1 Inhibition Assay
The inhibitory activity of the compounds against FGFR1 was determined using an in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the FGFR1 enzyme. The reaction is typically initiated by the addition of ATP, and the extent of phosphorylation is quantified using methods such as fluorescence, luminescence, or radioactivity. Dose-response curves were generated to determine the IC50 values for each compound.[4]
References
- 1. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Indene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Indene, a bicyclic aromatic hydrocarbon, is a valuable precursor in the synthesis of pharmaceuticals, resins, and advanced materials. The efficient synthesis of indene and its derivatives is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems employed in the synthesis of indene, focusing on performance data, experimental methodologies, and catalyst stability.
Key Synthetic Routes and Catalytic Systems
The synthesis of indene can be broadly categorized into three main routes, each favoring different types of catalysts:
-
Dehydrogenation of Indane: This is a common industrial approach where indane is dehydrogenated to indene.
-
Catalytic Cracking of C9 Aromatic Fractions: In petroleum refining, indene is often recovered from C9 aromatic streams through catalytic cracking.
-
Cyclization and Tandem Reactions: A variety of elegant molecular constructions for synthesizing substituted indenes have been developed using homogeneous catalysts.
This guide will compare catalysts within each of these categories.
Catalysts for the Dehydrogenation of Indane
The dehydrogenation of indane is a well-established method for producing indene. This process typically employs heterogeneous catalysts at elevated temperatures.
Comparative Performance of Dehydrogenation Catalysts
| Catalyst System | Support | Indane Conversion (%) | Indene Yield (%) | Indene Selectivity (%) | Temperature (°C) | Notes |
| Co-Mo | Alumina | 100 | 89.3 | ~89 | 701 | High conversion and yield. |
| Ni-Mo | Alumina | 98.3 | 70.8 | ~72 | 700 | Good performance, though lower yield than Co-Mo. |
| Pt-Sn | α-Alumina | - | - | - | 600 | Known for high stability and resistance to coking.[1] |
Catalysts for Indene Production from C9 Aromatics
The catalytic cracking of heavy aromatic fractions (C9) from steam crackers is a major source of commercial indene. Zeolites, particularly ZSM-5, are the catalysts of choice for this application due to their shape-selectivity and acidic properties.
Performance of ZSM-5 in Catalytic Cracking
ZSM-5 zeolites are effective in cracking larger aromatic compounds to produce smaller, valuable products like indene. The performance of ZSM-5 can be tailored by modifying its properties, such as the Si/Al ratio, crystal size, and by incorporating other elements.
-
Shape Selectivity: The medium-sized pores of ZSM-5 (around 5.5 Å) are well-suited for the formation and diffusion of indene while inhibiting the formation of larger, coke-precursor molecules.[3][4]
-
Acidity: The Brønsted acid sites in ZSM-5 are crucial for the cracking reactions. The density and strength of these sites can be adjusted to optimize the selectivity towards indene.[5]
-
Modifications: Introducing metals like gallium (Ga) or zinc (Zn) into the ZSM-5 framework can enhance the selectivity towards desired aromatic products.[6] Similarly, modification with phosphorus can improve the hydrothermal stability and selectivity to light olefins.[7][8]
A one-pot synthesis of indene from 1-indanone using a dual catalyst system of Cu/SiO2 and HZSM-5 has been reported to achieve an indene yield of about 80%.[9]
Homogeneous Catalysts for Indene Synthesis
Homogeneous catalysts offer exquisite control over the synthesis of complex and functionalized indene derivatives, often under mild reaction conditions. These catalysts are typically based on precious metals like gold, rhodium, and cobalt.
Comparative Overview of Homogeneous Catalysts
| Catalyst Type | Synthetic Approach | Yield | Key Features |
| Gold (Au) | Tandem Claisen rearrangement/hydroarylation | Good to Excellent[10] | Mild reaction conditions (room temperature).[10] A 78% NMR yield has been reported for a gold-catalyzed intramolecular hydroalkylation of ynamides.[11] |
| Rhodium (Rh) | Cascade cyclization of aromatic ketones | Moderate to Good[12] | Efficient C-H bond functionalization.[12][13] |
| Cobalt (Co) | Metalloradical catalysis | Good to Excellent[14] | Uses an earth-abundant and inexpensive metal.[14] |
Summary: Homogeneous catalysts provide powerful methods for the synthesis of highly functionalized indenes. Gold-catalyzed reactions are notable for their mild conditions.[10] Rhodium catalysts enable sophisticated C-H activation strategies.[12] Cobalt catalysts offer a more sustainable and cost-effective alternative.[14] While direct quantitative comparisons are challenging due to the diversity of substrates and reaction types, these catalysts consistently provide high yields for specific transformations.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the synthesis and evaluation of different classes of catalysts for indene production.
Protocol 1: Dehydrogenation of Indane using a Co-Mo/Alumina Catalyst
This protocol is based on the general procedures for vapor-phase catalytic dehydrogenation.
-
Catalyst Preparation:
-
Impregnate an alumina support with an aqueous solution of cobalt nitrate and ammonium molybdate.
-
Dry the impregnated support at 120°C for 12 hours.
-
Calcine the dried material in air at 500°C for 4 hours.
-
Reduce the catalyst in a stream of hydrogen at 500°C for 4 hours prior to reaction.
-
-
Catalytic Reaction:
-
Pack a fixed-bed reactor with the prepared catalyst.
-
Heat the reactor to 700°C under a flow of inert gas (e.g., nitrogen).
-
Introduce a feed stream of indane vapor, an inert diluent gas, and a sulfur-containing compound (to maintain catalyst activity) into the reactor.
-
Maintain a constant flow rate and temperature throughout the reaction.
-
Collect the product stream by condensation in a cold trap.
-
-
Product Analysis:
-
Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of indane and the yield and selectivity of indene.
-
Protocol 2: Indene Synthesis via Rhodium-Catalyzed C-H Activation
This protocol describes a general procedure for the synthesis of indene derivatives through a cascade cyclization.
-
Reaction Setup:
-
To a reaction vial, add the aromatic ketone substrate, the α,β-unsaturated ketone, the rhodium catalyst (e.g., [Cp*RhCl2]2), and a silver salt co-catalyst (e.g., AgSbF6).
-
Add the appropriate solvent (e.g., a mixture of water and an organic solvent).
-
Stir the reaction mixture at the specified temperature (e.g., 80°C) for the designated time (e.g., 12 hours) in the air.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indene derivative.
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
Catalyst Deactivation and Regeneration
Catalyst deactivation is a critical issue in industrial processes, leading to decreased activity and selectivity over time. Understanding the mechanisms of deactivation and developing effective regeneration strategies are essential for the economic viability of a catalytic process.
-
Dehydrogenation Catalysts (e.g., Pt-Sn/Al2O3, Ni-Mo/Al2O3):
-
Deactivation: The primary cause of deactivation is coking , where carbonaceous deposits cover the active sites of the catalyst.[15][16] Sintering of the metal particles at high reaction temperatures can also lead to a loss of active surface area.
-
Regeneration: Regeneration is typically achieved by burning off the coke in a controlled stream of air or an oxygen-containing gas at elevated temperatures (e.g., 450-510°C).[17] For Pt-Sn catalysts, treatment with a chlorine-containing compound (oxychlorination) can help to redisperse the metal particles.[17] Ozone has also been shown to be effective for coke removal at lower temperatures.[10] For Ni-Mo catalysts, regeneration can involve calcination in air followed by a reduction step.[18]
-
-
ZSM-5 Zeolites:
-
Deactivation: Deactivation of ZSM-5 in aromatic processing is also primarily due to coke formation , which blocks the pores and covers the acid sites.[5] In the presence of steam, dealumination of the zeolite framework can also occur, leading to a loss of acid sites.[19]
-
Regeneration: Coked ZSM-5 catalysts can be regenerated by calcination in air to burn off the carbonaceous deposits. Regeneration temperatures of 650-700°C have been shown to be effective in restoring the catalyst's activity.
-
-
Homogeneous Catalysts:
-
Deactivation: Deactivation mechanisms for homogeneous catalysts can be more complex and include ligand degradation, catalyst precipitation, or the formation of inactive metal species.
-
Regeneration: Regeneration of homogeneous catalysts is often difficult and typically involves separation from the reaction mixture followed by complex chemical treatment. This difficulty in separation and regeneration is a major drawback for their large-scale industrial use.
-
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the screening and evaluation of catalysts for indene synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Indene synthesis [organic-chemistry.org]
- 7. Frontiers | Enhancing the selectivity for light olefins through catalytic cracking of n-hexane by phosphorus doping on lanthanum-modified ZSM-5 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of indene in the liquid phase by a one-pot process using orthogonal tandem catalysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Direct Reduction Treatment on Pt–Sn/Al2O3 Catalyst for Propane Dehydrogenation [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Polymerization of 2-Ethyl-1H-indene and Other Alkylated Indenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization behavior of 2-Ethyl-1H-indene relative to other alkylated indenes. The content synthesizes established principles of polymer chemistry to forecast performance differences, supported by generalized experimental protocols and logical diagrams to aid in research and development.
Introduction to Indene Polymerization
Indene, a bicyclic aromatic hydrocarbon (C₉H₈), is a valuable monomer for producing coumarone-indene resins, which find applications in adhesives, coatings, and paints.[1] The polymerization of indene and its alkylated derivatives is of significant interest as the substituent on the indene ring allows for the fine-tuning of polymer properties. Alkyl groups, such as the ethyl group in this compound, can influence monomer reactivity, polymerization kinetics, and the thermal and mechanical properties of the resulting polymer.
The primary mechanism for indene polymerization is cationic polymerization.[1] This process is initiated by an electrophile, typically a strong acid or Lewis acid, which attacks the electron-rich double bond of the indene monomer to form a carbocation intermediate.[2][3][4] This carbocation then propagates by reacting with subsequent monomer units until termination occurs.[3][5]
Comparative Analysis: The Role of the Alkyl Substituent
Direct, side-by-side quantitative experimental data for the polymerization of this compound versus other homologous alkylated indenes (e.g., 2-methyl-1H-indene, 2-propyl-1H-indene) is not extensively detailed in readily available literature. However, by applying fundamental principles of polymer science, we can deduce the expected effects of varying the alkyl group at the 2-position.
Key Influencing Factors:
-
Electronic Effects: Alkyl groups are electron-donating. They stabilize the carbocation intermediate formed during cationic polymerization, which generally facilitates the reaction.[5][6] This suggests that alkylated indenes are good candidates for this polymerization method.
-
Steric Hindrance: The size of the alkyl substituent plays a critical role. As the alkyl chain length increases (e.g., from methyl to ethyl to propyl), the steric bulk around the reactive center increases. This steric hindrance can impede the approach of incoming monomer units, potentially leading to a decrease in the polymerization reaction rate.[7] Studies on other monomer systems have shown that increased steric bulk of substituents can lower polymerization activity.[7][8]
Expected Performance Trends:
The properties of the monomer and the resulting polymer are expected to change systematically with the size of the alkyl group at the 2-position.
-
Monomer Reactivity & Polymerization Rate (Rₚ): The rate of polymerization is influenced by a balance between electronic and steric effects. While the electron-donating nature of the ethyl group supports the cationic mechanism, its physical size presents more steric hindrance than a methyl group. Therefore, it is anticipated that the polymerization rate will decrease as the alkyl chain length increases.
-
Polymer Molecular Weight (Mₙ): Higher steric hindrance can favor chain transfer or termination reactions over propagation, which would lead to polymers with lower average molecular weights.
-
Glass Transition Temperature (T₉): The glass transition temperature is a key indicator of a polymer's thermal properties. Longer, more flexible alkyl side chains increase the free volume between polymer backbones, acting as internal plasticizers. This increased mobility typically leads to a lower T₉.
Data Presentation: Predicted Effects of Alkyl Chain Length
The following table summarizes the anticipated trends in polymerization performance and polymer properties when comparing this compound to other 2-alkyl-1H-indenes.
| Property | 2-Methyl-1H-indene | This compound | 2-Propyl-1H-indene (and higher) | Rationale |
| Polymerization Rate (Rₚ) | Highest | Intermediate | Lowest | Increased steric hindrance from larger alkyl groups impedes monomer approach.[7] |
| Polymer Molecular Weight (Mₙ) | Highest | Intermediate | Lowest | Steric hindrance can increase the likelihood of chain termination relative to propagation. |
| Glass Transition Temp. (T₉) | Highest | Intermediate | Lowest | Longer alkyl side chains increase intermolecular spacing and chain flexibility, lowering T₉. |
| Solubility | Good | Better | Best | Longer, non-polar alkyl chains generally improve solubility in organic solvents. |
Experimental Protocols & Visualizations
Generalized Experimental Protocol for Cationic Polymerization of 2-Alkyl-Indenes
This protocol provides a standard methodology for the laboratory-scale cationic polymerization of a generic 2-alkyl-indene, such as this compound.
1. Materials & Reagents:
-
2-Alkyl-indene monomer (e.g., this compound)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Initiator/Co-initiator system (e.g., TiCl₄ with a proton source like water, or a Lewis acid like BF₃·OEt₂)
-
Quenching agent (e.g., methanol)
-
Purging gas (e.g., dry nitrogen or argon)
2. Monomer and Solvent Purification:
-
Dry the solvent over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere immediately before use.
-
Purify the 2-alkyl-indene monomer by vacuum distillation to remove inhibitors and impurities. Store under an inert atmosphere.
3. Polymerization Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a rubber septum.
-
Purge the system with inert gas.
-
Using a syringe, transfer the desired amount of anhydrous solvent and purified monomer into the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C) using a cooling bath.
-
Prepare the initiator solution in a separate dry flask under an inert atmosphere.
-
Slowly add the initiator solution to the stirring monomer solution via syringe.
-
Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours). The viscosity of the solution will typically increase as the polymer forms.
4. Termination and Polymer Isolation:
-
Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove residual monomer and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.
5. Characterization:
-
Molecular Weight and Polydispersity (Mₙ, Mₙ/Mₙ): Determined by Gel Permeation Chromatography (GPC).
-
Chemical Structure: Confirmed using ¹H NMR and FTIR spectroscopy.
-
Thermal Properties (T₉): Measured by Differential Scanning Calorimetry (DSC).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the polymerization of alkylated indenes.
References
- 1. nbinno.com [nbinno.com]
- 2. A [research.cm.utexas.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Alkyl Substituents on the Formation and Structure of Homochiral (R*,R*)-[R2Ga(µ-OCH(Me)CO2R′)]2 Species—Towards the Factors Controlling the Stereoselectivity of Dialkylgallium Alkoxides in the Ring-Opening Polymerization of rac-Lactide [mdpi.com]
Validating the structure of 2-Ethyl-1h-indene via X-ray crystallography
In the rigorous landscape of chemical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides a comparative analysis of X-ray crystallography against other prevalent analytical techniques for the structural elucidation of organic molecules, using 2-Ethyl-1H-indene as a case study. While a specific crystal structure for this compound is not publicly available, we will draw upon data from closely related structures and general principles to illustrate the comparative strengths of each method.
Comparison of Key Analytical Techniques for Structural Elucidation
The selection of an analytical technique for structural validation is contingent on the sample's nature, the required level of detail, and the specific questions being addressed. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the primary methods employed, often in a complementary fashion, to construct a comprehensive understanding of a molecule's identity and conformation.
| Technique | Information Provided | Advantages | Limitations | Sample Requirements |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1][2] | Provides the absolute and unambiguous molecular structure.[3] | Requires a suitable single crystal, which can be challenging and time-consuming to obtain.[2] | High-quality single crystal (typically 0.1-0.5 mm). |
| NMR Spectroscopy (¹H, ¹³C) | Information about the chemical environment, connectivity, and stereochemistry of atoms.[1][4] | Non-destructive, provides detailed information about the molecule's structure in solution. | Does not directly provide bond lengths or angles; interpretation can be complex for large molecules.[4] | Soluble sample (typically >1 mg) in a suitable deuterated solvent. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the molecular formula and fragmentation patterns.[1][4] | High sensitivity, requires very small amounts of sample, can be coupled with chromatographic techniques.[5] | Provides limited information about the 3D structure and stereochemistry.[4] | Very small amount of sample (micrograms to nanograms), can be solid, liquid, or gas. |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups.[1][4] | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure.[4] | Small amount of sample (solid or liquid). |
Experimental Protocols
X-ray Crystallography
The definitive determination of the crystal structure of a molecule like this compound involves the following key steps:
-
Crystallization: The primary and often most challenging step is to grow a high-quality single crystal of the compound.[2] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For a related compound, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, crystals suitable for X-ray diffraction were grown by the slow evaporation of an ethyl acetate solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the atoms in the molecule can be determined. This initial model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Alternative Spectroscopic Methods
-
NMR Spectroscopy: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a high-field NMR spectrometer. ¹H and ¹³C NMR spectra would be acquired to determine the chemical shifts and coupling constants of the protons and carbons, respectively. 2D NMR experiments like COSY and HSQC would be used to establish the connectivity between atoms.
-
Mass Spectrometry: A dilute solution of the compound would be introduced into the mass spectrometer. The molecule would be ionized, and the mass-to-charge ratio of the resulting ions would be measured to determine the molecular weight. High-resolution mass spectrometry would provide the exact molecular formula.
-
IR Spectroscopy: A small amount of the sample would be placed in an IR spectrometer. An infrared spectrum would be recorded, showing absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a novel organic compound, highlighting the central and definitive role of X-ray crystallography when a suitable crystal is obtainable.
References
The Influence of Ethyl Substitution on the Physicochemical Properties of the Indene Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indene ring system, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a valuable scaffold in medicinal chemistry and materials science. Substitution on this ring system can significantly alter its physical, chemical, and biological properties. This guide provides a detailed comparison of the properties of the parent indene ring with those of its ethyl-substituted analogue, 1-ethylindene. The introduction of an ethyl group, a simple alkyl substituent, leads to notable changes in acidity, reactivity, and spectroscopic characteristics. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding and utilizing these differences in their work.
I. Comparison of Physical and Chemical Properties
The ethyl group, through its electron-donating inductive effect (+I), influences the fundamental properties of the indene ring. This effect leads to an increase in electron density in the aromatic system, which in turn modifies its acidity and reactivity.
Physical Properties
The addition of an ethyl group increases the molecular weight and size of the indene molecule, leading to predictable changes in its physical properties.
| Property | Indene | 1-Ethylindene |
| Molecular Formula | C₉H₈ | C₁₁H₁₂ |
| Molecular Weight | 116.16 g/mol | 144.21 g/mol |
| Boiling Point | 182 °C[1] | 226 °C[2] |
| Density | 0.997 g/cm³[1] | 0.9732 g/cm³ (at 22 °C)[2] |
| Acidity (pKa in DMSO) | ~20.1 | Expected to be > 20.1 |
Acidity
The acidity of indene is a key characteristic, arising from the stability of the indenyl anion formed upon deprotonation of the C1 position. The resulting anion is aromatic, possessing 10 π-electrons, which delocalize over the entire ring system, conferring significant stability.
Reactivity
The electron-donating nature of the ethyl group increases the electron density of the π-system of the indene ring, thereby activating it towards electrophilic aromatic substitution reactions. This increased nucleophilicity makes ethylindene more reactive towards electrophiles than the parent indene.
The ethyl group is an ortho-, para- director for electrophilic substitution on the benzene portion of the molecule. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed more readily and to yield products with substitution at positions ortho and para to the fused cyclopentene ring.
II. Experimental Protocols
Synthesis of 1-Ethylindene
A common method for the synthesis of 1-ethylindene is through the Grignard reaction, followed by dehydration.
Materials:
-
Inden-1-one
-
Ethylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
p-Toluenesulfonic acid (for dehydration)
-
Toluene
Procedure:
-
A solution of inden-1-one in anhydrous diethyl ether is added dropwise to a stirred solution of ethylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-1-hydroxyindane.
-
The crude alcohol is dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water.
-
After the reaction is complete, the mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The resulting crude 1-ethylindene is then purified by vacuum distillation.
Determination of pKa
The pKa of weakly acidic hydrocarbons like indene and its derivatives can be determined using potentiometric titration in a non-aqueous solvent, such as dimethyl sulfoxide (DMSO).
Materials:
-
Indene or ethylindene
-
A strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous DMSO
-
Calibrated pH electrode suitable for non-aqueous solvents
-
Autotitrator
Procedure:
-
A solution of the indene derivative is prepared in anhydrous DMSO.
-
The solution is titrated with a standardized solution of a strong base in DMSO.
-
The potential (or pH) is measured as a function of the volume of titrant added.
-
The half-equivalence point of the titration, where half of the acid has been neutralized, is determined from the titration curve.
-
At the half-equivalence point, the pH is equal to the pKa of the acid.
III. Spectroscopic Data Comparison
Spectroscopic analysis provides detailed information about the structure and electronic environment of indene and its derivatives.
Mass Spectrometry
The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern.
-
Indene: The mass spectrum of indene shows a prominent molecular ion peak (M+) at m/z 116, corresponding to its molecular weight.
-
1-Ethylindene: The mass spectrum of 1-ethylindene is expected to show a molecular ion peak at m/z 144. A significant fragment would likely be observed at m/z 115, corresponding to the loss of an ethyl radical, forming the stable indenyl cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR of Indene: The ¹H NMR spectrum of indene shows characteristic signals for the aromatic protons and the protons on the five-membered ring.
-
¹H NMR of 1-Ethylindene: The ¹H NMR spectrum of 1-ethylindene would show additional signals corresponding to the ethyl group: a triplet for the methyl protons and a quartet for the methylene protons. The chemical shifts of the protons on the indene ring would also be slightly altered due to the electronic effect of the ethyl group.
-
¹³C NMR of Indene: The ¹³C NMR spectrum of indene displays distinct signals for the nine carbon atoms.
-
¹³C NMR of 1-Ethylindene: The ¹³C NMR spectrum of 1-ethylindene would show two additional signals for the ethyl group carbons. The chemical shifts of the indene ring carbons would also be shifted, reflecting the change in the electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Indene: The IR spectrum of indene shows characteristic absorption bands for C-H stretching of the aromatic and olefinic protons, as well as C=C stretching of the aromatic ring.
-
1-Ethylindene: The IR spectrum of 1-ethylindene would be similar to that of indene but would also include characteristic C-H stretching and bending vibrations for the aliphatic ethyl group.
IV. Visualizations
Effect of Ethyl Group on Electron Density
Caption: Inductive effect of the ethyl group on the indene ring.
Experimental Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
V. Conclusion
The substitution of an ethyl group onto the indene ring brings about significant and predictable changes to its properties. The electron-donating nature of the ethyl group decreases the acidity of the benzylic proton and increases the reactivity of the aromatic ring towards electrophilic substitution. These modifications, along with the altered physical and spectroscopic properties, provide a basis for the rational design of indene-based compounds with tailored characteristics for applications in drug discovery and materials science. This guide provides a foundational understanding of these effects, supported by experimental data and protocols, to aid researchers in their scientific endeavors.
References
Comparison of 2-Ethyl-1h-indene with its saturated analog 2-ethylindane
A Comparative Analysis of 2-Ethyl-1H-indene and 2-Ethylindane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between this compound and its saturated analog, 2-ethylindane. The presence of a double bond in the five-membered ring of this compound results in significant differences in physicochemical properties, spectroscopic signatures, and chemical reactivity compared to the fully saturated 2-ethylindane. These differences are crucial for applications in chemical synthesis and as scaffolds in medicinal chemistry.
Physicochemical Properties
The fundamental structural difference—a carbon-carbon double bond in the cyclopentene ring of this compound—leads to variations in molecular weight, boiling point, and density. 2-ethylindane, being saturated, has two additional hydrogen atoms and a slightly higher molecular weight.
| Property | This compound | 2-Ethylindane (2,3-dihydro-2-ethyl-1H-indene) |
| Molecular Formula | C₁₁H₁₂[1][2] | C₁₁H₁₄[3] |
| Molecular Weight | 144.21 g/mol [1][4] | 146.23 g/mol [3] |
| CAS Number | 17059-50-6[1][4] | 56147-63-8[3] |
| Appearance | Colorless Liquid | Colorless Liquid |
| Boiling Point | 94-96 °C at 10 mmHg[5] | Not specified |
| Density | 0.964 g/cm³[5] | Not specified |
| Refractive Index | 1.5590[5] | Not specified |
| Flash Point | 87 °C[5] | Not specified |
Synthesis and Reactivity
The most direct synthetic relationship between the two compounds is the conversion of this compound to 2-ethylindane via catalytic hydrogenation. The synthesis of the parent indene structure often begins with a precursor like 2-ethyl-1-indanone, which can be reduced and dehydrated to form the unsaturated ring.
Reactivity Comparison:
The reactivity of the two molecules is fundamentally different due to the presence or absence of the endocyclic double bond.
-
This compound: The double bond makes the molecule susceptible to electrophilic addition reactions (e.g., with halogens or acids) and catalytic hydrogenation.[6] The allylic protons at the C1 position are acidic (pKa ≈ 20 in DMSO for the parent indene) and can be abstracted by a strong base to form a stable indenyl anion.[6] The double bond also allows for polymerization.[6]
-
2-Ethylindane: As a saturated hydrocarbon, its five-membered ring is largely unreactive. The molecule behaves as a typical alkylbenzene. Chemical reactions will preferentially occur on the aromatic ring (e.g., electrophilic aromatic substitution like nitration or halogenation) or via free-radical substitution at the benzylic positions (C1 and C3).
Spectroscopic Analysis
The structural differences are clearly reflected in their spectroscopic data, particularly in ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Spectroscopic Feature | This compound (Predicted & Literature-based) | 2-Ethylindane (Predicted & Literature-based) |
| ¹H NMR | Olefinic Proton: ~6.6 ppm (singlet, 1H at C3).Allylic Protons: ~3.3 ppm (singlet, 2H at C1).Aromatic Protons: ~7.1-7.4 ppm (multiplets, 4H).Ethyl Group: Standard quartet and triplet. | No Olefinic Protons. Aliphatic Protons: ~2.5-3.1 ppm (multiplets, 5H from C1, C2, C3).Aromatic Protons: ~7.1-7.2 ppm (multiplets, 4H).Ethyl Group: Standard quartet and triplet. |
| ¹³C NMR | Olefinic Carbons: ~125-145 ppm.Allylic Carbon (C1): ~38 ppm.Aromatic Carbons: ~120-145 ppm. | No Olefinic Carbons. Aliphatic Carbons (C1, C2, C3): ~30-45 ppm.Aromatic Carbons: ~124-145 ppm. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 144.[7]Key Fragments: Loss of ethyl group (m/z 115). | Molecular Ion (M⁺): m/z = 146.Key Fragments: Loss of ethyl group (m/z 117). |
Biological Activity
While specific biological activity data for this compound and 2-ethylindane are not widely reported, the core indene and indane scaffolds are recognized as "privileged structures" in medicinal chemistry. They are present in numerous biologically active natural products and synthetic drugs.
| Scaffold | Associated Biological Activities | Example Drugs / Molecules |
| Indene | Anti-inflammatory, Anticancer, Acetylcholinesterase (AChE) Inhibition.[8][9] | Sulindac: A non-steroidal anti-inflammatory drug (NSAID). |
| Indane / Indanone | Anti-Alzheimer (AChE Inhibition), Antiviral, Antimicrobial, Anticancer.[1][4][10] | Donepezil: An AChE inhibitor used for Alzheimer's disease.[4]Indinavir: A protease inhibitor used in HIV treatment.[3] |
The versatility of the indane and indene skeletons allows for substitutions that can modulate their biological properties, making them valuable starting points for drug discovery programs.[1][3]
Experimental Protocols
Protocol: Catalytic Hydrogenation of this compound to 2-Ethylindane
This protocol details the conversion of the unsaturated indene to its saturated indane analog, a fundamental reaction that highlights their chemical relationship.
Materials:
-
This compound (1.0 g, 6.93 mmol)
-
Palladium on carbon (10% Pd/C, ~50 mg)
-
Ethanol (or Ethyl Acetate), reagent grade (25 mL)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with H₂)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel or a Celite® pad)
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g) in ethanol (25 mL).
-
Carefully add 10% Pd/C catalyst (~50 mg) to the solution.
-
Securely attach the flask to the hydrogenation apparatus.
-
Flush the system with nitrogen or argon to remove air, then introduce hydrogen gas (typically to a pressure of 1-3 atm or by using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC (staining with potassium permanganate, which reacts with the alkene starting material but not the alkane product) or by monitoring hydrogen uptake. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the Pd/C catalyst. Wash the pad with a small amount of fresh ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, 2-ethylindane, can be used as is or purified further by column chromatography if necessary.
References
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. researchgate.net [researchgate.net]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
- 6. Indene - Wikipedia [en.wikipedia.org]
- 7. 2-Ethyl-1-H-indene [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of 2-Ethyl-1H-indene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-1H-indene, a flammable liquid commonly used in research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Hazard Classification and Waste Identification
This compound is classified as a hazardous waste due to its flammability. The primary hazardous characteristic is ignitability. Under the Resource Conservation and Recovery Act (RCRA), this substance is typically assigned the EPA hazardous waste code D001.
| Characteristic | EPA Waste Code | Description | Regulatory Citation |
| Ignitability | D001 | A liquid with a flash point less than 60°C (140°F).[1][2] | 40 CFR 261.21 |
| Aspiration Hazard | - | May be fatal if swallowed and enters airways.[3] | GHS Classification |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A flame-retardant lab coat.
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[3] Eliminate all potential ignition sources in the vicinity, as vapors are flammable and heavier than air.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be handled in accordance with local, state, and federal regulations. The following is a general procedural workflow:
-
Waste Determination: The first step is to formally determine that the this compound is a waste product. This determination must be made at the point of generation.
-
Containerization:
-
Select a container that is in good condition, compatible with the chemical, and has a secure, tightly fitting lid. The original container is often a suitable choice.
-
Ensure the container is not leaking and is clean on the exterior.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound") and an indication of the hazard (e.g., "Ignitable").
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Segregate the container from incompatible materials, particularly oxidizing agents.
-
The storage area should be a cool, dry, and well-ventilated space away from heat and ignition sources.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a complete and accurate description of the waste.
-
-
Documentation:
-
Maintain records of the waste generated, including the quantity and date of disposal, as required by regulations. For off-site transport, a hazardous waste manifest will be required to track the waste from generation to its final disposal site.
-
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Minor Spills:
-
Remove all ignition sources from the area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team and EHS department.
-
Prevent the spill from entering drains or waterways.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations before disposing of any hazardous material.
References
Essential Safety and Logistics for Handling 2-Ethyl-1H-indene
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 2-Ethyl-1H-indene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Summary
This compound is classified as a flammable liquid and vapor. It may be fatal if swallowed and enters the airways. Inhalation of vapors may cause drowsiness and dizziness. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from ignition sources.
Quantitative Data Summary
While specific occupational exposure limits for this compound have not been established, data for the closely related compound, Indene, can provide guidance.
| Parameter | Value | Source / Note |
| Occupational Exposure Limits (as Indene) | ||
| NIOSH REL | TWA 10 ppm (45 mg/m³) | [1] |
| OSHA PEL | TWA 10 ppm (45 mg/m³) | [2] |
| ACGIH TLV | TWA 10 ppm | [1] |
| Glove Compatibility | ||
| Nitrile Gloves | Suitable for incidental splash protection. | [3][4] |
| Butyl or Viton Gloves | Recommended for prolonged contact or immersion with aromatic hydrocarbons. | [3][5][6][7] |
| Flammability | ||
| Flash Point | 173°F (for Indene) | [1] |
| EPA Hazardous Waste Code | F003 / F005 (as a flammable liquid) | [8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.
-
Ignition Sources: Ensure the work area is free of open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[5]
-
Static Discharge: Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[5]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible. A Class B fire extinguisher should be available in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required. A face shield must be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | For incidental contact, nitrile gloves (minimum 4mil thickness) are acceptable. For direct or prolonged contact, butyl or Viton gloves are recommended. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Flame-Retardant Laboratory Coat | A flame-retardant lab coat should be worn. For larger quantities or tasks with a high splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Not typically required when handled in a fume hood. | If vapors are generated outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Experimental Procedure
-
Transporting: Use secondary containment, such as a bottle carrier, when transporting glass containers of this compound.
-
Dispensing: When transferring from a larger container, ensure proper grounding and bonding. Pour slowly to minimize splashing and vapor generation.
-
Heating: Do not heat this compound with an open flame. Use a heating mantle, steam bath, or oil bath.[5]
Spill Response
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and activate the fire alarm if necessary.
-
Contact the institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.
-
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection
-
Chemical Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical (e.g., the original container or a designated solvent waste container).[9]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste.
-
Empty Containers: Do not reuse empty containers. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Deface the original label and dispose of the container as directed by your institution's EHS guidelines.[10]
Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration.[9]
-
Storage: Keep waste containers tightly sealed except when adding waste. Store containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.[9] The SAA should be in a well-ventilated area, away from ignition sources and incompatible materials.
Waste Disposal Request
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Indene [cdc.gov]
- 2. INDENE | Occupational Safety and Health Administration [osha.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 5. heightechsafety.com.au [heightechsafety.com.au]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. gloves-online.com [gloves-online.com]
- 8. epa.gov [epa.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
